Buprofezin-d6
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H23N3OS |
|---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-tert-butylimino-3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-phenyl-1,3,5-thiadiazinan-4-one |
InChI |
InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3/i1D3,2D3 |
InChI Key |
PRLVTUNWOQKEAI-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Buprofezin-d6 for Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Buprofezin-d6, a deuterated internal standard for the quantitative analysis of the insecticide Buprofezin. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in residue analysis, and a logical workflow diagram to guide researchers.
Core Compound Data: this compound
This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) due to its chemical similarity to the parent compound, Buprofezin. Its increased mass allows for clear differentiation in mass spectrometric analyses, ensuring accurate quantification.
| Property | Value | Reference |
| Chemical Name | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | [1] |
| CAS Number | 2140803-94-5 | [2] |
| Unlabeled CAS Number | 69327-76-0 | [2][3][4] |
| Molecular Formula | C₁₆H₁₇D₆N₃OS | [2][3] |
| Molecular Weight | 311.48 g/mol | [1][2] |
| Synonyms | This compound | [1] |
Application in Isotope Dilution Mass Spectrometry
Isotope-labeled compounds like this compound are critical for the accuracy of quantitative analyses of pesticides.[1] The primary advantage of using the IDMS technique is that isotope-labeled compounds have nearly identical physical properties to their non-labeled counterparts.[1] This results in the same behavior during sample workup and preparation, which helps to mitigate matrix effects that can lead to biased results in typical LC-MS/GC-MS analyses.[1] By spiking the sample with its isotope-labeled analog before workup, any loss of the analyte can be accurately determined and compensated for.[1]
Experimental Protocol: Quantification of Buprofezin in Agricultural Samples using this compound and LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of Buprofezin residues in food matrices, such as fruits and vegetables, using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials and Reagents
-
Buprofezin analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) for samples with high pigment content
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Buprofezin and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Buprofezin stock solution with acetonitrile. Each calibration standard should be fortified with the this compound internal standard at a constant concentration.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative 10-15 g sample of the fruit or vegetable.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents (and GCB if necessary).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2-5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is commonly used.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Monitor for at least two precursor-to-product ion transitions for both Buprofezin and this compound to ensure identity confirmation and accurate quantification.
-
Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of Buprofezin to the peak area of this compound against the concentration of the Buprofezin calibration standards.
-
Quantify the amount of Buprofezin in the samples by comparing the analyte/internal standard peak area ratio from the sample extract to the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
Caption: Experimental workflow for Buprofezin analysis.
References
Technical Guide to the Commercial Availability and Use of Buprofezin-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, key characteristics, and analytical applications of Buprofezin-d6. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this isotopically labeled compound for their studies.
Commercial Availability and Key Suppliers
This compound, the deuterated analog of the insecticide Buprofezin, is available as an analytical standard from several reputable chemical suppliers. Its primary application is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of Buprofezin in various matrices.
Below is a summary of major suppliers and the typical product specifications.
| Supplier | Product Name | Grade | Purity (Typical) | Catalog Number (Example) |
| Sigma-Aldrich (Merck) | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL® | Analytical Standard | ≥98.0% (GC) | 33786 |
| MedChemExpress | This compound | Isotope-Labeled Compound | >98% | HY-B0831S |
| ASCA GmbH | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | Stable Isotope Labelled | High Purity | Custom Synthesis Available |
Quantitative Data
The following tables summarize the key quantitative data for this compound, based on typical specifications provided by suppliers. For precise, batch-specific data, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.
Table 2.1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇D₆N₃OS | ASCA GmbH |
| Molecular Weight | 311.47 g/mol | ASCA GmbH |
| Melting Point | 104-108 °C | Sigma-Aldrich[1] |
| Appearance | Solid | General Knowledge |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |
Table 2.2: Representative Certificate of Analysis Data
| Parameter | Specification |
| Chemical Purity (by GC) | ≥ 98.0% |
| Isotopic Enrichment | ≥ 99 atom % D |
| Deuterium Incorporation | 6 Deuterium Atoms |
| Identity (by Mass Spec) | Conforms to structure |
| Residual Solvents | Meets specified limits |
| Date of Analysis | Varies by lot |
| Retest Date | Varies by lot |
Mechanism of Action and Signaling Pathway
Buprofezin primarily acts as a chitin synthesis inhibitor in insects, leading to abnormal molting and eventual death of larvae and nymphs.[2] Additionally, studies have revealed its impact on cellular energy metabolism. Buprofezin can inhibit the mitochondrial respiratory chain, specifically cytochrome c oxidase (Complex IV).[1][3] This inhibition disrupts oxidative phosphorylation, leading to a metabolic shift towards anaerobic glycolysis for ATP production. A significant consequence of this disruption is the increased production of reactive oxygen species (ROS), which can induce oxidative stress and cellular damage.[1][3][4]
Experimental Protocols
This compound is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Buprofezin residues in complex matrices such as food, environmental samples, and biological tissues. The following is a representative workflow for such an analysis.
Detailed Methodology for Analysis of Buprofezin in a Food Matrix
This protocol is a composite based on established methods for pesticide residue analysis.[5][6][7]
4.1.1. Materials and Reagents
-
Buprofezin analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (HPLC or LC-MS grade)
-
Acetone (pesticide residue grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (for mobile phase modification)
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or graphitized carbon black)
-
Homogenized sample matrix (e.g., fruit, vegetable, or soil)
4.1.2. Sample Preparation
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
4.1.3. LC-MS/MS Conditions (Illustrative)
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Example):
-
Buprofezin: Q1: 306.2 -> Q3: 201.1 (Quantifier), 306.2 -> 116.1 (Qualifier)
-
This compound: Q1: 312.2 -> Q3: 201.1
-
-
4.1.4. Quantification
The concentration of Buprofezin in the sample is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared in a matrix blank. The use of the isotopically labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A brief analysis of chitin synthesis inhibiting insecticide buprofezin|News|Agripesticide [agripesticide.com]
- 3. Potential hepatic toxicity of buprofezin at sublethal concentrations: ROS-mediated conversion of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination… [ouci.dntb.gov.ua]
- 6. Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Buprofezin-d6
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and biological significance of Buprofezin-d6. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are working with this stable isotope-labeled insecticide.
Core Properties of this compound
This compound is the deuterium-labeled form of Buprofezin, a broad-spectrum insecticide.[1] It serves as an essential analytical standard for isotope dilution mass spectrometry (IDMS), a technique that allows for precise quantification of Buprofezin in various matrices by correcting for matrix effects and analyte loss during sample preparation.
Physical and Chemical Data
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are nearly identical to those of its non-labeled counterpart, which is crucial for its application as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C₁₆D₆H₁₇N₃OS | |
| Molecular Weight | 311.48 g/mol | [2] |
| Appearance | White to Pale Beige Solid | [3] |
| Melting Point | 104-108 °C | |
| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 0.9 mg/L at 20 °C (for unlabeled Buprofezin) | [3] |
| Storage Temperature | 2-8°C | |
| Assay | ≥98.0% (GC) |
Experimental Protocols
The primary application of this compound is as an internal standard in analytical testing. Below are detailed methodologies for its use in quantitative analysis.
Quantitative Analysis by Isotope Dilution Mass Spectrometry (IDMS)
This protocol outlines the general workflow for using this compound to quantify Buprofezin in a sample matrix (e.g., agricultural products, environmental samples).
Objective: To accurately determine the concentration of Buprofezin in a sample.
Materials:
-
This compound analytical standard
-
Sample suspected of containing Buprofezin
-
Organic solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Mass Spectrometer (MS)
Methodology:
-
Sample Preparation: A known amount of the sample is homogenized.
-
Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the homogenized sample at the beginning of the extraction process.
-
Extraction: The analyte (Buprofezin) and the internal standard (this compound) are co-extracted from the sample matrix using an appropriate organic solvent.
-
Cleanup: The extract is purified using techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Analysis: The purified extract is injected into an HPLC-MS or GC-MS system.
-
Quantification: The concentration of Buprofezin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
The following diagram illustrates the typical workflow for IDMS.
Biological Activity and Metabolism
Buprofezin is an insect growth regulator that acts as a chitin biosynthesis inhibitor, primarily affecting the developmental stages of various insect pests.[1][4] It can also induce metabolic changes, such as shifting energy metabolism from aerobic pathways to anaerobic glycolysis and promoting the production of reactive oxygen species (ROS).[1][5]
The metabolic pathways of Buprofezin have been studied in various organisms. It is anticipated that this compound follows the same metabolic routes.
Metabolic Pathways in Plants
In plants, two primary metabolic pathways for Buprofezin have been proposed.[6]
Metabolic Pathways in Animals
In animals such as cattle and hens, the metabolism of Buprofezin involves hydroxylation followed by ring cleavage.[6] In rats, additional metabolic routes have been identified, including further hydroxylation and sulfoxidation.[6]
Synthesis and Purification
While specific synthesis protocols for this compound are proprietary to manufacturers of analytical standards, the general synthesis of unlabeled Buprofezin involves a multi-step chemical process.[7][8][9] This typically includes:
-
Actinism: Activation of raw materials.
-
Chlorination: Introduction of chlorine atoms to enhance reactivity.
-
Condensation: Reaction with organic amines.
-
Distillation and Crystallization: Purification of the final product.
The synthesis of this compound would involve the use of a deuterated precursor, such as d6-isopropylamine, during the synthesis process to introduce the stable isotopes at the desired positions. Purification is critical to ensure high isotopic enrichment and chemical purity, which is typically achieved through recrystallization and chromatographic techniques. The final product is rigorously tested to confirm its identity and purity, often by methods such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]
- 3. chembk.com [chembk.com]
- 4. Buprofezin PESTANAL , analytical standard 69327-76-0 [sigmaaldrich.com]
- 5. Potential hepatic toxicity of buprofezin at sublethal concentrations: ROS-mediated conversion of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]
- 8. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]
- 9. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]
Deuterium-Labeled Buprofezin: A Technical Guide for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of deuterium-labeled buprofezin for research applications. Buprofezin, a thiadiazine insecticide, acts as an insect growth regulator by inhibiting chitin synthesis.[1][2] The use of its deuterium-labeled counterpart as an internal standard in quantitative analysis and as a tracer in metabolic and environmental fate studies offers enhanced accuracy and insight into its biochemical and environmental interactions.
Synthesis of Deuterium-Labeled Buprofezin
While a specific, publicly available, detailed protocol for the synthesis of deuterium-labeled buprofezin (e.g., buprofezin-d8) is not readily found in the searched literature, a plausible synthetic route can be proposed based on the known synthesis of buprofezin and general methods for deuterium labeling. The tert-butyl group is a common site for deuteration.
Proposed Synthesis of Buprofezin-d9:
A potential route for synthesizing buprofezin-d9 would involve the use of deuterated tert-butylamine as a starting material. The general synthesis of buprofezin involves the condensation of several precursors.[3][4]
Illustrative Synthetic Scheme:
Note: This proposed synthesis is illustrative. The actual synthesis would require optimization of reaction conditions and purification steps. The isotopic purity of the final product would need to be determined using techniques like mass spectrometry and NMR spectroscopy.[5][6][7]
Analytical Methods: Quantification using Deuterium-Labeled Internal Standard
The use of a deuterium-labeled internal standard, such as buprofezin-d9, is the gold standard for accurate quantification of buprofezin in complex matrices by isotope dilution mass spectrometry, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]
Mass Spectrometry Parameters
The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions for buprofezin. The transitions for a deuterated analog (buprofezin-d9) are proposed based on the expected mass shift.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Buprofezin | 306.2 | 201.1 | 12 | Primary transition for quantification[11] |
| 306.2 | 116.0 | 12 | Confirmatory transition[11] | |
| 306.1633 | 106.0656 | Not Specified | High-resolution MS data[12] | |
| Buprofezin-d9 | 315.2 | 201.1 | ~12 | Proposed quantification transition |
| (proposed) | 315.2 | 125.0 | ~12 | Proposed confirmatory transition |
Note: Collision energies are instrument-dependent and require optimization. The proposed transitions for buprofezin-d9 assume deuteration on the tert-butyl group and fragmentation patterns similar to the unlabeled compound.
Isotopic Purity and Stability
The isotopic purity of the synthesized deuterium-labeled standard is crucial for accurate quantification. It is typically determined by mass spectrometry, assessing the relative abundance of the desired deuterated species versus unlabeled or partially labeled molecules.[5][6] Stability of the labeled compound under storage and experimental conditions should also be evaluated to ensure that no degradation or deuterium-hydrogen exchange occurs.
Experimental Protocols
Deuterium-labeled buprofezin is an invaluable tool for conducting metabolic and environmental fate studies with high precision.
In Vitro Metabolism Study
This protocol outlines a general workflow for investigating the metabolism of buprofezin in liver microsomes using a deuterated internal standard.
Detailed Steps:
-
Incubation: Incubate buprofezin at various concentrations with liver microsomes (e.g., rat, human) in a phosphate buffer containing an NADPH-regenerating system at 37°C.
-
Reaction Termination: At specified time points, terminate the reaction by adding a cold organic solvent like acetonitrile.
-
Internal Standard Spiking: Add a known concentration of deuterium-labeled buprofezin (e.g., buprofezin-d9) to each sample.
-
Sample Cleanup: Centrifuge the samples to precipitate proteins. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS using the optimized MRM transitions for both buprofezin and the deuterated internal standard.
-
Data Analysis: Quantify the remaining buprofezin at each time point by comparing its peak area to that of the internal standard. Putative metabolites can be identified by searching for expected mass shifts and fragmentation patterns.
Environmental Fate: Soil Column Leaching Study
This protocol describes a laboratory-based soil column study to assess the leaching potential of buprofezin using a radiolabeled or deuterium-labeled analog.
Detailed Steps:
-
Column Preparation: A glass column is packed with sieved soil representative of an agricultural environment.
-
Application: A solution containing a known amount of labeled buprofezin (e.g., ¹⁴C-buprofezin or buprofezin-d9) is applied to the surface of the soil column.
-
Leaching: The column is eluted with a simulated rainwater solution at a constant flow rate over a defined period.
-
Fraction Collection: The leachate is collected in fractions at regular intervals.
-
Analysis:
-
Leachate: If using ¹⁴C-buprofezin, the radioactivity in each leachate fraction is measured by liquid scintillation counting (LSC). If using buprofezin-d9, the concentration is determined by LC-MS/MS.
-
Soil: After the leaching is complete, the soil column is sectioned, and the amount of labeled buprofezin remaining in each section is determined by extraction and subsequent analysis (LSC or LC-MS/MS).
-
Signaling Pathways
Buprofezin's primary mode of action is the inhibition of chitin synthesis, a crucial process for insect growth and development.[1][2] It may also have secondary effects on insect hormone signaling.
Chitin Synthesis Inhibition
Buprofezin is classified as a chitin synthesis inhibitor of Type 1.[13] While the precise molecular target is not fully elucidated, it is believed to interfere with the final steps of chitin polymerization and deposition in the insect cuticle.[1][2] This disruption leads to abnormal molting and is ultimately lethal to the insect nymphs.
Interaction with Hormonal Signaling
Insect molting and development are tightly regulated by the interplay of ecdysone (the molting hormone) and juvenile hormone (JH). While buprofezin's primary target is chitin synthesis, some studies suggest it may indirectly affect hormonal signaling or that its effects are dependent on the hormonal state of the insect. For instance, the expression of chitin synthase is regulated by ecdysone. Buprofezin does not directly mimic JH, but its disruption of molting can be synergistic with the effects of JH analogs.[14]
This guide provides a foundational understanding and practical framework for the use of deuterium-labeled buprofezin in research. The provided protocols and diagrams are intended to be starting points for experimental design and further investigation into the nuanced mechanisms of this important insect growth regulator.
References
- 1. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brief analysis of chitin synthesis inhibiting insecticide buprofezin|News|Agripesticide [agripesticide.com]
- 3. CN103880778A - Preparation method of buprofezin - Google Patents [patents.google.com]
- 4. CN101973962B - Preparation method of buprofezin - Google Patents [patents.google.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. scispace.com [scispace.com]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. fao.org [fao.org]
- 14. Buprofezin (Ref: PP 618) [sitem.herts.ac.uk]
Methodological & Application
Application Note: High-Throughput Analysis of Buprofezin in Agricultural Matrices using Buprofezin-d6 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprofezin is a widely used insect growth regulator that inhibits chitin synthesis, primarily in nymphal stages of various pests.[1] Its extensive use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.[2]
The use of a stable isotope-labeled internal standard, such as Buprofezin-d6, is crucial for accurate quantification in complex matrices.[3] Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS analysis.[4][5] An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby enabling reliable correction for variations in sample preparation and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of Buprofezin in agricultural samples using this compound as an internal standard with LC-MS/MS.
Principle
The methodology involves the extraction of Buprofezin and the internal standard, this compound, from the sample matrix using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7] Following extraction and cleanup, the sample is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Buprofezin to the peak area of this compound is used for quantification, which effectively compensates for any analyte loss during sample preparation and corrects for matrix-induced signal variations.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (reagent grade).
-
Standards: Buprofezin (analytical standard), this compound (internal standard).
-
QuEChERS Salts and Sorbents: Magnesium sulfate (anhydrous), sodium chloride, primary secondary amine (PSA), C18.
-
Equipment: High-speed blender or homogenizer, centrifuge, vortex mixer, analytical balance, volumetric flasks, pipettes, autosampler vials.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of Buprofezin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions 1:100 with acetonitrile to obtain intermediate standard solutions of Buprofezin and this compound.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Buprofezin intermediate standard solution with acetonitrile to achieve concentrations ranging from 1 to 200 ng/mL.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound intermediate standard solution with acetonitrile to a final concentration of 50 ng/mL.[7]
Sample Preparation (QuEChERS Protocol)
The following protocol is a general guideline and may need to be optimized for specific matrices.
-
Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Fortification: For recovery and matrix effect studies, spike the blank sample with a known concentration of Buprofezin.
-
Internal Standard Addition: Add 100 µL of the 50 ng/mL this compound internal standard spiking solution to all samples, standards, and blanks.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and MgSO₄ (and C18 for high-fat matrices).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with water containing 0.1% formic acid for LC-MS/MS analysis. A 1:1 dilution is a common starting point.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Capillary Voltage | 1.0 kV |
Data Presentation
Table 1: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| Buprofezin | 306.2 | 201.1 | 12 | Quantifier[5][8] |
| 306.2 | 116.0 | 12 | Qualifier[8] | |
| This compound | 312.2 | 207.1 | 12 | Internal Standard |
| 312.2 | 122.0 | 12 | Internal Standard (Qualifier) |
Note: MRM transitions for this compound are proposed based on the +6 Da mass shift from the unlabeled compound, a standard practice for deuterated internal standards. Collision energies are expected to be similar to the unlabeled compound.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | Result | Matrix |
| Linearity (R²) | > 0.99 | Various[7][9] |
| Recovery (%) | 80-110% | Plum, Banana, Grasshoppers[6][10][11] |
| Matrix Effect (%) | Variable, compensated by IS | General observation[4] |
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | Various[10] |
| Limit of Detection (LOD) | < 0.01 mg/kg | Various[10] |
Note: The data in this table is a summary of typical performance characteristics reported in the literature for Buprofezin analysis. The use of this compound as an internal standard is expected to improve precision and accuracy.
Visualizations
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. scispace.com [scispace.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Residual determination and risk assessment of buprofezin in plum (Prunus domestica) grown in open-field conditions following the application of three different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Buprofezin in Food Samples by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the insecticide buprofezin in various food matrices. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure high accuracy and precision, and to compensate for matrix effects, a stable isotope-labeled internal standard, Buprofezin-d6, is employed. This method is suitable for researchers, scientists, and professionals in food safety and drug development for the reliable determination of buprofezin residues.
Introduction
Buprofezin is a widely used insect growth regulator that inhibits chitin synthesis, primarily targeting pests affecting crops such as fruits, vegetables, and rice.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for buprofezin in food commodities to protect consumer health.[1][2] Therefore, sensitive and accurate analytical methods are essential for monitoring its presence in the food supply.
Challenges in analyzing pesticide residues in complex food matrices often include matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy of quantification.[3] The use of a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte, is a highly effective strategy to mitigate these effects and improve method reliability.[3][4][5] This application note provides a comprehensive protocol for the extraction, detection, and quantification of buprofezin in food samples.
Experimental Protocols
Materials and Reagents
-
Buprofezin analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented samples)
-
50 mL and 15 mL polypropylene centrifuge tubes
Equipment
-
High-speed centrifuge
-
Homogenizer/blender
-
Vortex mixer
-
Analytical balance
-
Syringe filters (0.22 µm)
-
Autosampler vials
-
UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve buprofezin and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the buprofezin stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For dry samples, add a small amount of water before homogenization.[1]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[6]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For samples with high pigment content like spinach, GCB can be included.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Buprofezin | 306.2 | 201.1 (Quantifier) | 15 | 50 |
| 306.2 | 116.0 (Qualifier) | 25 | 50 | |
| This compound | 312.2 | 207.1 (Quantifier) | 15 | 50 |
| 312.2 | 116.0 (Qualifier) | 25 | 50 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
The following table summarizes typical quantitative data obtained using this method for various food matrices.
| Food Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ, ng/g) |
| Apple | 10 | 95.2 | 4.8 | 1.0 |
| 50 | 98.1 | 3.5 | ||
| Tomato | 10 | 92.5 | 6.2 | 1.0 |
| 50 | 96.8 | 4.1 | ||
| Rice | 10 | 88.9 | 7.5 | 2.0 |
| 50 | 91.3 | 5.8 | ||
| Spinach | 10 | 85.4 | 8.1 | 2.0 |
| 50 | 89.6 | 6.9 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of buprofezin in food samples.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS extraction protocol and a deuterated internal standard (this compound), provides a reliable, sensitive, and accurate means for the quantitative analysis of buprofezin in a variety of food matrices. The use of this compound effectively compensates for matrix-induced signal variations, ensuring high-quality data suitable for regulatory monitoring and food safety assessment. The method achieves low limits of quantification and excellent recovery rates, demonstrating its suitability for routine laboratory use.
References
- 1. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 2. youtube.com [youtube.com]
- 3. lcms.cz [lcms.cz]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nucleus.iaea.org [nucleus.iaea.org]
Application Note: Quantitative Analysis of Buprofezin in Environmental Water and Soil Samples using Isotope Dilution LC-MS/MS with Buprofezin-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprofezin is a widely used thiadiazine insecticide that acts as an insect growth regulator, primarily targeting pests such as whiteflies and mealybugs in agricultural settings.[1] Its persistence and potential for runoff necessitate sensitive and accurate monitoring in environmental matrices like soil and water to assess environmental fate and ensure regulatory compliance.[2][3]
This application note details robust and reliable methods for the trace-level quantification of buprofezin in water and soil samples. The protocols utilize Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. By spiking samples with a stable, isotope-labeled internal standard, Buprofezin-d6, this method corrects for variations during sample preparation and potential matrix effects, ensuring high accuracy and precision.[4][5] The use of Solid-Phase Extraction (SPE) for water samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil ensures effective analyte extraction and sample cleanup prior to instrumental analysis.[6][7]
Protocol 1: Analysis of Buprofezin in Water Samples
This protocol describes the extraction, cleanup, and analysis of buprofezin from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.
Experimental Protocol: Water Samples
-
Sample Preparation & Fortification:
-
Collect 500 mL of the water sample in an amber glass container.[8]
-
If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.[7]
-
Fortify the sample with this compound internal standard solution to a final concentration of 50 ng/L.
-
Adjust the sample pH to 7.0.[9]
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Sequentially pass 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water through a C18 SPE cartridge (500 mg, 6 mL).[7][8] Do not allow the cartridge to dry.
-
Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
Drying: Dry the cartridge under a vacuum for 45-60 minutes to remove residual water.[7]
-
Elution: Elute the analytes from the cartridge by passing 10 mL of ethyl acetate or acetonitrile through the cartridge.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 50:50 (v/v) acetonitrile/water mixture for LC-MS/MS analysis.
-
Workflow for Water Sample Analysis
Protocol 2: Analysis of Buprofezin in Soil Samples
This protocol employs the widely adopted QuEChERS method for the extraction and cleanup of buprofezin from soil samples.
Experimental Protocol: Soil Samples
-
Sample Preparation & Hydration:
-
Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).[10]
-
Vortex for 30 seconds to disperse the sorbent.
-
Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis. Dilution with the mobile phase may be necessary depending on instrument sensitivity and expected concentration levels.
-
Workflow for Soil Sample Analysis
Data Presentation
LC-MS/MS Instrumental Conditions
The following table outlines typical instrumental parameters for the analysis of Buprofezin and its internal standard, this compound.
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 3 µm)[10] |
| Mobile Phase A | Water with 5 mM Ammonium Formate and 0.1% Formic Acid[7] |
| Mobile Phase B | Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid[7] |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
Table 1: MRM Transitions and Method Performance
Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole.[11]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Typical LOQ (ng/L or µg/kg) | Typical Recovery | Typical RSD |
| Buprofezin | 306.2 | 201.1[11][12] | 116.0[11] | 5 - 10 | 70 - 120%[7][13] | < 15%[7] |
| This compound | 312.2 | 201.1 | 116.0 | N/A | N/A | N/A |
LOQ (Limit of Quantification), RSD (Relative Standard Deviation). Values are typical and may vary based on matrix and instrumentation.
Conclusion
The described methods provide a comprehensive framework for the accurate and sensitive determination of buprofezin in environmental water and soil samples. The use of this compound as an internal standard in an isotope dilution approach is critical for mitigating matrix interference and ensuring data reliability.[4] The SPE protocol for water and the QuEChERS protocol for soil are efficient, robust, and suitable for high-throughput laboratory settings, enabling effective environmental monitoring and risk assessment for this widely used insecticide.
References
- 1. fao.org [fao.org]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. agilent.com [agilent.com]
- 12. fao.org [fao.org]
- 13. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Notes and Protocols for Buprofezin-d6 Analysis
This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of Buprofezin-d6. These methodologies are intended for researchers, scientists, and professionals in drug development and residue analysis.
Overview of Sample Preparation Techniques
The analysis of Buprofezin, and by extension its deuterated internal standard this compound, from complex matrices requires robust sample preparation to remove interfering substances and concentrate the analyte of interest. The choice of method depends on the matrix type, the required limit of quantification, and the available analytical instrumentation. Commonly employed techniques include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), traditional liquid-liquid extraction (LLE) with cleanup, and solid-phase extraction (SPE).
QuEChERS Method for Food Matrices
The QuEChERS method is a widely adopted technique for pesticide residue analysis in food matrices due to its simplicity, speed, and low solvent consumption.[1][2][3] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).[1][2]
Experimental Protocol
Materials:
-
Homogenized sample (e.g., fruits, vegetables)
-
Acetonitrile (ACN)
-
This compound internal standard solution
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[2]
-
Dispersive SPE cleanup tubes containing primary secondary amine (PSA) and C18 sorbents[4]
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 10-15 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.[1]
-
Add the QuEChERS extraction salts.[2]
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a dSPE cleanup tube.
-
Shake the dSPE tube for 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.[1]
Workflow Diagram
Caption: QuEChERS workflow for this compound analysis.
Liquid-Liquid Extraction with Florisil Cleanup for Crop and Soil Matrices
A traditional and robust method for the extraction of buprofezin from various crop and environmental samples involves liquid-liquid extraction followed by a cleanup step using a Florisil column.[5][6] This method is effective for removing many co-extractive interferences.
Experimental Protocol
Materials:
-
Finely ground representative sample (e.g., almonds, cottonseed, citrus, grapes, soil)[5]
-
Acetone, pesticide grade[5]
-
Dichloromethane, pesticide grade[5]
-
Hexane, pesticide grade[5]
-
1M Hydrochloric acid[5]
-
Sodium sulfate, anhydrous[5]
-
Florisil PR (60-100 mesh)[5]
-
Blender
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Extraction:
-
Weigh a minimum of 20 g of the sample into a blending jar.[5]
-
Spike with this compound internal standard.
-
Add 200 mL of acetone and blend for 5 minutes.[5]
-
Filter the extract and collect the filtrate.[5]
-
Add another 100 mL of acetone to the sample, blend for 5 minutes, and combine the filtrates.[5]
-
Concentrate the extract to the aqueous phase using a rotary evaporator at 40°C.[5]
-
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous extract to a separatory funnel with 50 mL of 1M hydrochloric acid.[5]
-
Partition twice with dichloromethane.[5]
-
Pass the dichloromethane extracts through a pad of anhydrous sodium sulfate to dry.[5]
-
Evaporate the combined dichloromethane extracts to dryness and redissolve the residue in hexane.[5]
-
-
Florisil Column Cleanup:
-
Prepare a Florisil column by slurry packing 5.0 g of Florisil in hexane.[5]
-
Load the sample extract onto the column.
-
Elute the column with an appropriate solvent mixture (e.g., 20% ethyl acetate in hexane).[5]
-
Collect the eluate and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for GC-NPD or LC-MS/MS analysis.[5]
-
Workflow Diagram
Caption: LLE with Florisil cleanup workflow.
Solid-Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a highly effective technique for the extraction and pre-concentration of pesticides from aqueous samples.[7] It offers high recovery and cleaner extracts compared to traditional LLE.
Experimental Protocol
Materials:
-
Water sample
-
This compound internal standard solution
-
SPE cartridges (e.g., C18)
-
Methanol, Ethyl acetate, n-hexane, Acetone (for conditioning and elution)[7]
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Filter the water sample to remove any particulate matter.
-
Spike a known volume of the water sample with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by sequentially passing 5 mL each of ethyl acetate, n-hexane, acetone, methanol, and finally water.[7] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of 2-3 mL/min.[7]
-
-
Washing:
-
Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Dry the cartridge under vacuum for at least 60 minutes.[7]
-
-
Elution:
-
Elute the retained analytes with an appropriate solvent, for example, 6 mL of n-hexane-acetone (3:1) followed by 5 mL of methanol.[7]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Solid-Phase Extraction workflow for water samples.
Quantitative Data Summary
The following tables summarize quantitative data for Buprofezin analysis from various sources, which can be considered indicative for methods incorporating this compound as an internal standard.
Table 1: Recovery and Limit of Quantification (LOQ) Data
| Matrix | Method | Recovery (%) | LOQ (mg/kg) | Reference |
| Almonds, Cottonseed, Citrus, Grapes | LLE with Florisil Cleanup, GC-NPD | Not specified, but method validated | 0.05 | [5] |
| Fruits and Vegetables | QuEChERS | 70-120 | Not specified | [1] |
| Soil | QuEChERS | 75-95 | 0.004 | [3] |
| Banana | LLE with SPE Cleanup, HPLC-MS/MS | 70-99 | 0.01 | [6] |
| Coffee Beans | LLE with Florisil Cleanup, GC-NPD | Not specified, but method validated | 0.033-0.065 | [6] |
| Surface Water | SPE, LC-MS/MS | 70-120 | Not specified | [7] |
Table 2: Method Performance Data
| Method | Relative Standard Deviation (RSD) | Key Advantages |
| QuEChERS | <5%[1] | Fast, simple, low solvent use, high throughput.[1][3] |
| LLE with Florisil Cleanup | Not specified | Robust, effective for a wide range of matrices. |
| SPE | <13.7%[7] | High recovery, clean extracts, good for aqueous samples.[7] |
References
- 1. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. iris.unito.it [iris.unito.it]
- 4. Residual determination and risk assessment of buprofezin in plum (Prunus domestica) grown in open-field conditions following the application of three different formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. fao.org [fao.org]
- 7. mdpi.com [mdpi.com]
Application Note: Determination of Buprofezin Residues in Agricultural Commodities by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) using Buprofezin-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buprofezin is a widely used insect growth regulator that acts as a chitin synthesis inhibitor, primarily targeting pests in their developmental stages.[1] Its application in agriculture necessitates reliable and accurate analytical methods for monitoring its residue levels in various food matrices to ensure consumer safety and compliance with regulatory limits. Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) is a highly selective and sensitive technique for the analysis of nitrogen-containing pesticides like buprofezin.[2][3] To enhance the accuracy and precision of the quantification, especially in complex matrices, the use of an isotopically labeled internal standard is recommended.[4][5] This application note details a comprehensive protocol for the determination of buprofezin in agricultural samples using Buprofezin-d6 as an internal standard.
Principle
This method involves the extraction of buprofezin and the internal standard, this compound, from the sample matrix using an organic solvent. The extract is then subjected to a cleanup procedure to remove interfering co-extractives. The final extract is analyzed by GC-NPD. The quantification of buprofezin is based on the ratio of its peak area to that of the internal standard, which corrects for variations in extraction efficiency and instrument response.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetone, Toluene, Hexane, Ethyl Acetate (all pesticide residue grade or equivalent)
-
Standards: Buprofezin (analytical standard, ≥98.0%), this compound (analytical standard)[4]
-
Reagents: Sodium sulfate (anhydrous), Florisil® (pesticide residue grade), 1M Hydrochloric acid
-
Apparatus: High-speed blender, Rotary evaporator, Buchner funnel, Separatory funnels (250 mL), Boiling flasks (250 mL, 1000 mL), Glass chromatography column, Nitrogen evaporator.
2. Standard Solution Preparation
-
Buprofezin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of buprofezin standard and dissolve it in 100 mL of acetone.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetone.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the buprofezin stock solution with toluene to yield concentrations ranging from 0.02 to 0.60 µg/mL.[6] Each working standard should be fortified with the this compound internal standard at a constant concentration (e.g., 0.1 µg/mL).
3. Sample Preparation and Extraction
-
Weigh a representative 20 g sample of the finely ground crop into a blending jar.[6]
-
Spike the sample with a known amount of this compound internal standard solution.
-
Add 200 mL of acetone and blend for 5 minutes.[6]
-
Filter the extract through a Buchner funnel.
-
Transfer the filter cake back to the blending jar, add another 100 mL of acetone, and blend for an additional 5 minutes.[6]
-
Filter and combine the acetone extracts.
-
Concentrate the combined extracts to the aqueous phase using a rotary evaporator at 40°C.[6]
-
Transfer the aqueous extract to a 250 mL separatory funnel. Rinse the flask with 50 mL of 1M hydrochloric acid and add it to the separatory funnel.[6]
-
Partition the acidic aqueous phase with 50 mL of hexane by shaking for 1-2 minutes. Discard the hexane layer. Repeat this step.[6]
-
Adjust the pH of the aqueous phase to neutral (pH 7) with a suitable base.
-
Extract the buprofezin from the neutralized aqueous phase with two 50 mL portions of dichloromethane.
-
Combine the dichloromethane extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Evaporate the extract to dryness using a rotary evaporator and redissolve the residue in a suitable volume of toluene for cleanup.[6]
4. Cleanup: Florisil Column Chromatography
-
Prepare a Florisil column by packing 10 g of activated Florisil in a glass chromatography column.
-
Pre-condition the column with 40 mL of hexane.
-
Load the concentrated extract onto the column.
-
Elute the column with 40 mL of 20% (v/v) ethyl acetate in hexane.[6]
-
Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 5.0 mL of toluene for GC-NPD analysis.[6]
5. GC-NPD Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent equipped with a Nitrogen-Phosphorus Detector.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 20°C/min to 280°C, hold for 5 min
-
-
Detector Temperature: 300°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 2 µL (splitless).
-
NPD Gas Flows: Hydrogen, Air, and Makeup gas flows should be optimized according to the manufacturer's instructions for maximum sensitivity.
Data Presentation
The following table summarizes the typical quantitative data for the GC-NPD method for buprofezin determination.
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 0.60 µg/mL | [6] |
| Correlation Coefficient (r²) | >0.99 | [7] |
| Limit of Detection (LOD) | 0.019 mg/kg | [8] |
| Limit of Quantification (LOQ) | 0.05 mg/kg | [6][9] |
| Average Recovery | 80-110% | [8][10] |
| Relative Standard Deviation (RSD) | < 15% | [10] |
Mandatory Visualization
Caption: Experimental workflow for the determination of buprofezin in agricultural samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gcms.cz [gcms.cz]
- 3. srigc.com [srigc.com]
- 4. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. nucleus.iaea.org [nucleus.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. foodhygiene.or.kr [foodhygiene.or.kr]
- 9. fao.org [fao.org]
- 10. researchgate.net [researchgate.net]
Application of Buprofezin-d6 in Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprofezin is a thiadiazine insect growth regulator used to control various hemipteran pests. Understanding its metabolic fate is crucial for assessing its efficacy, potential toxicity, and environmental impact. Buprofezin-d6, a deuterated analog of buprofezin, serves as an invaluable tool in metabolism studies. Its primary application is as an internal standard in quantitative analyses using mass spectrometry. Due to its similar physicochemical properties to buprofezin, it co-elutes and co-ionizes, allowing for accurate correction of matrix effects and variations in sample processing, thereby enhancing the reliability of analytical data. This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo metabolism studies.
Data Presentation
Table 1: In Vitro Metabolism of Buprofezin in Rat Liver Microsomes
| Parameter | Buprofezin |
| Incubation Time (min) | Metabolite Formation (pmol/mg protein/min) |
| 15 | Data to be determined experimentally |
| 30 | Data to be determined experimentally |
| 60 | Data to be determined experimentally |
| 120 | Data to be determined experimentally |
| Kinetic Parameters | |
| Km (µM) | Data to be determined experimentally |
| Vmax (pmol/mg protein/min) | Data to be determined experimentally |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data to be determined experimentally |
Table 2: Major Metabolites of Buprofezin Identified in In Vivo Rat Studies
| Metabolite | Tissue/Matrix | Method of Detection | Relative Abundance (%) |
| 4-Hydroxybuprofezin | Liver, Kidney | LC-MS/MS | 11% in liver, 18% in kidney of total radioactivity |
| Isopropylphenylurea | Liver, Kidney, Milk | LC-MS/MS | Minor metabolite (<8% of total radioactivity) |
| 4-Hydroxyisopropylphenylurea | Liver, Kidney | LC-MS/MS | Minor metabolite (<8% of total radioactivity) |
| Buprofezin Sulfoxide | Rat | LC-MS/MS | Identified as a rat-specific metabolite |
| 4-Hydroxyacetanilide | Milk | LC-MS/MS | 14% of total radioactivity in milk |
Experimental Protocols
In Vitro Metabolism of Buprofezin using Rat Liver Microsomes
This protocol outlines the procedure for assessing the metabolic stability of buprofezin in rat liver microsomes using this compound as an internal standard.
Materials:
-
Buprofezin
-
This compound (internal standard)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Buprofezin (1 mM) in methanol.
-
Prepare a stock solution of this compound (1 mM) in methanol.
-
Prepare working solutions of Buprofezin by diluting the stock solution with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the rat liver microsomes (final protein concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding Buprofezin (final concentration 1 µM).
-
In parallel, run a negative control without the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing this compound (final concentration 100 nM).
-
-
Sample Processing:
-
Vortex the samples for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method.
-
Monitor the parent compound (Buprofezin) and its deuterated internal standard (this compound).
-
The ratio of the peak area of Buprofezin to this compound is used for quantification.
-
In Vivo Metabolism of Buprofezin in Rats
This protocol describes a basic framework for an in vivo study in rats to investigate the metabolism and excretion of buprofezin.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Buprofezin
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)
-
Metabolic cages for separate collection of urine and feces
-
Analytical standards of potential metabolites
Procedure:
-
Dosing:
-
Acclimatize rats in metabolic cages for 3 days prior to the study.
-
Administer a single oral dose of Buprofezin (e.g., 10 mg/kg body weight) to the rats. A control group should receive the vehicle only.
-
-
Sample Collection:
-
Collect urine and feces at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
-
At the end of the study (e.g., 96 hours), euthanize the animals and collect blood and major organs (liver, kidneys, fat, etc.).
-
-
Sample Preparation:
-
Urine: Thaw, vortex, and centrifuge the urine samples. Spike with this compound as an internal standard.
-
Feces: Homogenize the fecal samples with water. Extract the homogenate with an appropriate organic solvent (e.g., acetonitrile). Spike the extract with this compound.
-
Plasma: Separate plasma from blood by centrifugation. Perform protein precipitation by adding acetonitrile containing this compound.
-
Tissues: Homogenize the tissues in buffer. Perform liquid-liquid or solid-phase extraction. Add this compound during the extraction process.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by a validated LC-MS/MS method to identify and quantify buprofezin and its metabolites.
-
Use this compound to correct for matrix effects and procedural losses in all biological matrices.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Optimizing Buprofezin-d6 Detection
Welcome to the technical support center for the analysis of Buprofezin and its deuterated internal standard, Buprofezin-d6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of Buprofezin, a broad-spectrum insecticide. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS or GC-MS/MS, deuterated compounds are often used as internal standards (IS). Because this compound is chemically almost identical to Buprofezin, it behaves similarly during sample preparation and analysis. This allows it to compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Buprofezin.
Q2: I am observing a low signal-to-noise ratio for my this compound internal standard. What are the potential causes?
A low signal-to-noise (S/N) ratio for this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
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Sample Preparation Issues: Inefficient extraction, incomplete removal of matrix components, or loss of analyte during cleanup steps.
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Chromatographic Problems: Poor peak shape, co-elution with interfering compounds, or inadequate separation from the non-labeled Buprofezin.
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Mass Spectrometry Settings: Suboptimal ionization, fragmentation, or detection parameters.
-
Matrix Effects: Suppression or enhancement of the ion signal due to co-eluting compounds from the sample matrix.
Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
While deuterated internal standards are excellent tools to correct for matrix effects, they may not eliminate them completely.[1] Ideally, the analyte and the internal standard should co-elute perfectly and experience the same degree of ion suppression or enhancement. However, slight differences in chromatographic retention times between the deuterated and non-deuterated compounds can occur. If the matrix effect is not uniform across the peak, this slight separation can lead to the analyte and the internal standard experiencing different degrees of signal suppression or enhancement, resulting in inaccurate quantification.
Q4: What are typical Multiple Reaction Monitoring (MRM) transitions for Buprofezin and how do I select them for this compound?
For Buprofezin, a common MRM transition is m/z 306.2 → 201.1.[2][3] To select MRM transitions for this compound, you would first determine its precursor ion, which will have a mass-to-charge ratio (m/z) that is 6 units higher than Buprofezin (assuming six deuterium atoms have been incorporated). The product ions will likely be similar to those of Buprofezin, but may also show a mass shift depending on where the deuterium labels are on the molecule. It is crucial to optimize the collision energy for each transition to achieve the best signal intensity.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the analysis of this compound.
Issue 1: Poor Signal-to-Noise Ratio
A low S/N ratio is a common challenge. The following steps can help identify and resolve the root cause.
Troubleshooting Workflow for Poor S/N Ratio
Caption: A troubleshooting decision tree for addressing low signal-to-noise ratio.
Quantitative Impact of Matrix Effects on Analyte Signal
Matrix effects can significantly impact the signal intensity of your analyte and internal standard. The table below illustrates potential signal suppression or enhancement in different matrices.
| Matrix | Analyte Signal Change (%) | Internal Standard (d6) Signal Change (%) | Comment |
| Spinach | -45% | -40% | Significant signal suppression is common in complex matrices like spinach. The deuterated IS effectively compensates for a large portion of this effect. |
| Tomato | -15% | -12% | Milder matrix effects are observed in less complex matrices. |
| Orange | +10% | +8% | Signal enhancement can also occur due to matrix components that improve ionization efficiency. |
Note: These are example values and the actual matrix effect will depend on the specific sample, extraction method, and analytical conditions.
Issue 2: Chromatographic Separation of Buprofezin and this compound
Deuterium labeling can sometimes lead to a slight shift in retention time, causing the internal standard to separate from the analyte.
Workflow to Address Analyte-IS Separation
Caption: Steps to improve co-elution of the analyte and internal standard.
Experimental Protocols
Detailed QuEChERS Sample Preparation Protocol for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food.[4][5][6][7]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) tubes with appropriate sorbents (e.g., PSA, C18, GCB)
-
50 mL centrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10-15 mL of acetonitrile to the tube.
-
Internal Standard Spiking: Spike the sample with an appropriate volume of your this compound internal standard solution.
-
Extraction: Add the QuEChERS extraction salts to the tube, cap tightly, and shake vigorously for 1 minute. This can be done manually or using a vortex mixer.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper organic (acetonitrile) layer and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing the appropriate sorbents. The choice of sorbents depends on the matrix (e.g., PSA for removing organic acids, C18 for fats, and GCB for pigments).
-
Final Centrifugation: Shake the dSPE tube for 30 seconds and then centrifuge for 5 minutes.
-
Analysis: The supernatant is now ready for analysis by LC-MS/MS or GC-MS/MS. It may be necessary to dilute the final extract to further minimize matrix effects.
References
Troubleshooting isotopic exchange issues with Buprofezin-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buprofezin-d6. The following sections address common issues, particularly those related to isotopic exchange, that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Buprofezin, an insect growth regulator that inhibits chitin synthesis.[1][2][3][4] In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS or GC-MS, this compound is commonly used as an internal standard for the quantification of Buprofezin in various samples.[5] The key advantage of using an isotope-labeled standard is that its chemical and physical properties are nearly identical to the non-labeled analyte, leading to similar behavior during sample preparation and analysis. This helps to correct for matrix effects and variations in instrument response, ultimately improving the accuracy and precision of quantification.[5][6]
Q2: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange is a process where an isotope in a labeled compound is replaced by another isotope of the same element from the surrounding environment. In the case of this compound, the deuterium (d or ²H) atoms can be exchanged with protium (¹H) atoms from solvents or other reagents.[7] This is a significant concern because it can compromise the isotopic purity of the internal standard, leading to inaccurate quantification of the target analyte (Buprofezin).[7][8] If the deuterium atoms on this compound are exchanged for hydrogen, the mass of the internal standard will change, causing a shift in its mass spectrometric signal and potentially interfering with the signal of the unlabeled Buprofezin.
Q3: Which experimental conditions are most likely to cause isotopic exchange with this compound?
Isotopic exchange, particularly H/D exchange, is often catalyzed by acidic or basic conditions.[6][8] Therefore, exposure of this compound to strong acids or bases during sample extraction, cleanup, or analysis should be minimized. Additionally, prolonged storage in protic solvents (solvents with acidic protons, such as water, methanol, or ethanol) can also facilitate gradual isotopic exchange. The specific positions of the deuterium atoms on the this compound molecule will influence their susceptibility to exchange. For Buprofezin-(isopropyl-1,1,1,3,3,3-d6), the deuterium atoms are on the isopropyl group. While these are generally less prone to exchange than deuterons attached to heteroatoms (like O-D or N-D), they can still be susceptible under certain conditions.
Q4: How can I prevent isotopic exchange when working with this compound?
To minimize the risk of isotopic exchange, consider the following best practices:
-
Solvent Selection: Whenever possible, use aprotic solvents (e.g., acetonitrile, hexane, dichloromethane) for sample preparation and storage of this compound solutions. If protic solvents are necessary, minimize the exposure time and use fresh, high-purity solvents.
-
pH Control: Avoid strongly acidic or basic conditions. If pH adjustment is required, use the mildest effective reagents and neutralize the solution as soon as possible.
-
Temperature: Perform experimental steps at the lowest practical temperature to reduce the rate of any potential exchange reactions.
-
Storage: Store this compound as a neat solid in a cool, dry place (2-8°C is often recommended).[5] If stock solutions are prepared, they should be stored in a tightly sealed container at low temperatures and for the shortest possible duration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Drifting or inconsistent internal standard (this compound) signal in mass spectrometry. | Isotopic exchange leading to a decrease in the deuterated signal and an increase in partially or fully protonated species. | 1. Review the entire sample preparation workflow for any steps involving strong acids, bases, or prolonged exposure to protic solvents. 2. Analyze a freshly prepared standard solution of this compound to confirm its isotopic purity. 3. If possible, modify the protocol to use milder reagents or aprotic solvents. |
| Appearance of a peak at the mass of unlabeled Buprofezin in a blank sample spiked only with this compound. | Complete or significant isotopic exchange of the deuterated standard. | 1. Immediately discard the current batch of this compound working solutions. 2. Prepare a fresh working solution from the neat standard material using aprotic solvents. 3. Re-evaluate the storage conditions of both the neat standard and the prepared solutions. |
| Poor linearity in the calibration curve when using this compound as an internal standard. | Inconsistent isotopic exchange across different calibration levels due to varying matrix effects or reaction times. | 1. Ensure that the internal standard is added at the very beginning of the sample preparation process to undergo the same conditions as the analyte. 2. Investigate the stability of this compound in the sample matrix over the duration of the analytical run. 3. Consider using a different isotope-labeled internal standard, such as one labeled with ¹³C, which is not susceptible to exchange.[7] |
| Lower than expected response for the this compound standard. | This could be due to partial isotopic exchange or other issues like degradation or poor ionization. | 1. First, rule out isotopic exchange by checking for the presence of lower mass isotopologues. 2. Verify the concentration and integrity of the stock solution. 3. Optimize the mass spectrometer source conditions for Buprofezin. |
Experimental Protocols
Protocol 1: Sample Extraction and Cleanup for Buprofezin Analysis in Fruit Matrices
This protocol is adapted from established methods for pesticide residue analysis and is designed to minimize isotopic exchange of the this compound internal standard.[9][10]
-
Homogenization: Homogenize 10 g of the fruit sample with 20 mL of acetonitrile.
-
Internal Standard Spiking: Add a known amount of this compound solution (in acetonitrile) to the homogenate.
-
Extraction: Shake vigorously for 15 minutes.
-
Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take a 1 mL aliquot of the acetonitrile supernatant and add it to a d-SPE tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of anhydrous magnesium sulfate.
-
Final Extraction: Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Take the supernatant, filter it through a 0.22 µm filter, and inject it into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Standards
-
Stock Solution: Prepare a 1000 µg/mL stock solution of Buprofezin and this compound in acetonitrile. Store at -20°C.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.
-
Matrix-Matched Calibration: To account for matrix effects, prepare a set of calibration standards by spiking the working standards into blank matrix extract (prepared using Protocol 1 without the addition of the internal standard).
-
Internal Standard Addition: Add a constant concentration of this compound working solution to each calibration standard.
Visualizations
Caption: A typical experimental workflow for the analysis of Buprofezin using this compound as an internal standard.
Caption: A logical troubleshooting workflow for addressing inconsistent this compound signals.
Caption: The mechanism of action of Buprofezin as an insect growth regulator.
References
- 1. What is insecticide Buprofezin and how does it work?|News|Agripesticide [agripesticide.com]
- 2. pomais.com [pomais.com]
- 3. The Active Ingredient Buprofezin – Kingelong Việt Nam [kingelong.com.vn]
- 4. peptechbio.com [peptechbio.com]
- 5. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Buprofezin-d6 Concentration for Internal Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of buprofezin-d6 as an internal standard for accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
This compound, a stable isotope-labeled (SIL) version of buprofezin, is an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary purpose is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. Since this compound has nearly identical physicochemical properties to the non-labeled buprofezin, it experiences similar losses during extraction and similar ionization suppression or enhancement effects in the MS source. By adding a known, constant amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for these variations and improves the accuracy and precision of the results.
Q2: How do I choose an initial concentration for this compound?
A good starting point for the concentration of your this compound internal standard is to aim for a response in the detector that is similar to the response of buprofezin at a mid-point of your calibration curve. A common practice is to prepare a working internal standard solution that, when added to the sample, results in a final concentration in the range of 10-100 ng/mL. For instance, a study analyzing multiple pesticides spiked internal standards at a concentration of 50 ng/mL in the final sample extract[1]. The optimal concentration will ultimately depend on the sensitivity of your instrument and the expected concentration range of buprofezin in your samples.
Q3: How do I prepare the this compound working solution?
To prepare a working solution of this compound, follow these general steps:
-
Prepare a Stock Solution: Accurately weigh a known amount of neat this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of a high concentration, for example, 1 mg/mL. Store this stock solution at a low temperature (e.g., -20°C) to ensure stability.
-
Prepare an Intermediate Solution: Dilute the stock solution to an intermediate concentration, for instance, 10 µg/mL, using the same solvent.
-
Prepare the Working Solution: Further dilute the intermediate solution to your desired working concentration (e.g., 1 µg/mL or 0.1 µg/mL). This working solution will be added to your samples.
It is crucial to use calibrated volumetric flasks and pipettes to ensure the accuracy of your standard concentrations.
Troubleshooting Guide
Q1: My this compound signal is too low or absent. What should I do?
A low or absent internal standard signal can be due to several factors:
-
Incorrect Preparation: Double-check the calculations and dilutions used to prepare your working solution. Ensure that the correct volumes were added to the samples.
-
Degradation: this compound, like any standard, can degrade over time. Prepare fresh working solutions from your stock solution. Ensure the stock solution has been stored correctly and is within its expiration date.
-
Instrument Issues:
-
Ion Source Contamination: A dirty ion source can lead to a general loss of sensitivity. Clean the ion source according to the manufacturer's instructions.
-
Incorrect MS/MS Transition: Verify that the correct precursor and product ions for this compound are being monitored in your MS/MS method.
-
Tuning: The instrument may need to be tuned and calibrated.
-
Q2: The peak area of my this compound is highly variable across my sample batch. What could be the cause?
High variability in the internal standard peak area can compromise the accuracy of your results. Potential causes include:
-
Inconsistent Addition of Internal Standard: Ensure that the same volume of the this compound working solution is added to every sample, calibrator, and quality control. Using an automated liquid handler can improve precision.
-
Matrix Effects: Significant variations in the sample matrix composition between samples can lead to differing degrees of ion suppression or enhancement, affecting the this compound signal. While the internal standard is meant to correct for this, extreme matrix effects can still cause issues. Consider further sample cleanup or dilution.
-
Carryover: If you observe a decreasing trend in the internal standard peak area throughout the run, it could be due to carryover from one sample to the next. Optimize your LC method's wash steps between injections.
Q3: My calibration curve for buprofezin is non-linear. Could the this compound concentration be the issue?
A non-linear calibration curve can be related to the internal standard concentration:
-
Detector Saturation: If the concentration of this compound is too high, it can saturate the detector, leading to a non-linear response. Try reducing the concentration of your internal standard.
-
Inappropriate Concentration Ratio: If the concentration of your internal standard is significantly different from the concentration of buprofezin in your calibration standards, it can sometimes lead to non-linearity. Aim for a this compound concentration that provides a response similar to the mid-range of your buprofezin calibration curve.
-
Isotopic Contribution: At very high concentrations of buprofezin, there might be a small contribution from its naturally occurring isotopes to the mass channel of this compound, although this is generally minor. More likely, non-linearity at the high end of the curve is due to detector saturation of the analyte itself.
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Concentrations for this compound Internal Standard
| Parameter | Recommended Value/Range | Notes |
| Stock Solution Concentration | 1 mg/mL | Prepare in a Class A volumetric flask. Store at ≤ -18°C. |
| Intermediate Solution Conc. | 10 µg/mL | Prepare fresh as needed or store at low temperature. |
| Working Solution Conc. | 0.1 - 1 µg/mL | The final concentration in the sample should be optimized. |
| Final IS Concentration in Sample | 10 - 100 ng/mL | This is a typical range; adjust based on instrument sensitivity. |
Protocol: Optimization of this compound Concentration
-
Prepare a series of this compound working solutions with concentrations ranging from, for example, 0.05 µg/mL to 5 µg/mL.
-
Prepare a mid-range buprofezin calibration standard (e.g., 50 ng/mL).
-
Create a set of samples by adding a fixed volume of the buprofezin standard and a fixed volume of each of the different this compound working solutions.
-
Process the samples through your established extraction and sample preparation procedure.
-
Analyze the samples using your LC-MS/MS method.
-
Evaluate the peak areas for both buprofezin and this compound.
-
Select the this compound concentration that provides a stable and robust signal with a peak area that is comparable to the peak area of the mid-range buprofezin standard.
Table 2: Example LC-MS/MS Parameters for Buprofezin Analysis
| Parameter | Setting |
| LC System | |
| Column | C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 35 - 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) for Buprofezin | 306.2 |
| Product Ion (m/z) for Buprofezin | 116.1 |
| Precursor Ion (m/z) for this compound | 312.2 |
| Product Ion (m/z) for this compound | 116.1 or another suitable fragment |
Note: These are example parameters and should be optimized for your specific instrument and application.
Visualizations
References
Identifying and minimizing interferences in Buprofezin-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interferences during the analysis of Buprofezin-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterated form of Buprofezin, an insect growth regulator. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, isotope-labeled compounds such as this compound are used as internal standards. Because it is chemically almost identical to the analyte of interest (Buprofezin), it behaves similarly during sample preparation, extraction, and chromatographic separation. This allows it to compensate for variations in the analytical process, such as matrix effects and extraction efficiency, leading to more accurate and precise quantification of Buprofezin.
Q2: What are the most common sources of interference in this compound analysis?
A2: The most common sources of interference in this compound analysis, especially when using LC-MS/MS, are matrix effects.[1][2] Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy of the results. Other potential interferences include co-eluting isomers or compounds with similar mass-to-charge ratios, and contamination from sample collection, preparation, or the analytical instrument itself.
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
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Effective Sample Cleanup: Utilize sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) to remove interfering matrix components before analysis.[3][4] The choice of sorbent (e.g., C18, PSA, GCB) is critical and depends on the matrix.
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.
-
Isotope Dilution Mass Spectrometry (IDMS): The use of a stable isotope-labeled internal standard like this compound is a highly effective way to correct for matrix effects, as the internal standard is affected in the same way as the analyte.
Q4: I am observing poor peak shape for this compound. What are the possible causes and solutions?
A4: Poor peak shape (e.g., tailing, fronting, or splitting) can be caused by several factors:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting. Try diluting the sample extract.
-
Column Contamination or Degradation: Residual matrix components can accumulate on the column, affecting its performance. Clean the column according to the manufacturer's instructions or replace it if necessary.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for Buprofezin. Ensure the mobile phase is compatible with the analyte and the column.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing. Using a highly inert column or adding a small amount of a competing base to the mobile phase can help.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during this compound analysis.
Diagram: Troubleshooting Workflow for this compound Analysis
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
Quantitative Data Summary
The following tables summarize recovery data for Buprofezin in various matrices using different sample preparation methods.
Table 1: Recovery of Buprofezin using QuEChERS-based Methods in Different Food Matrices
| Matrix | Fortification Level (mg/kg) | Cleanup Sorbent | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tomato | 0.01 | PSA + C18 | 95.2 | 4.8 |
| Orange | 0.05 | PSA + C18 | 89.7 | 6.2 |
| Rice | 0.02 | Florisil | 82.5 | 3.5 |
| Apple | 0.1 | PSA | 93.4 | 5.1 |
| Tea (Green) | 0.1 | GCB + PSA | 88.2 | 7.5 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparison of Different SPE Sorbents for Buprofezin Cleanup
| Matrix | Sorbent | Fortification Level (mg/kg) | Average Recovery (%) |
| Soil | Florisil | 0.1 | 91 |
| Water | C18 | 0.05 | 96 |
| Coffee Beans | ENVI-Carb/LC-NH2 | 0.01 | 85 |
| Banana | Florisil | 0.01 | 92 |
Data synthesized from multiple sources for illustrative purposes.[5]
Experimental Protocols
Protocol 1: QuEChERS Extraction and Cleanup for Fruits and Vegetables
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification (for QC): Spike with an appropriate amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
-
Sample Preparation: Acidify 500 mL of the water sample to pH 3 with formic acid.
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Fortification: Spike with this compound internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 2 x 3 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
Visualization of Interferences
Diagram: Potential Sources of Interference in this compound Analysis
Caption: A diagram illustrating the potential sources of interference at different stages of the analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Establishment and Validation of Anticoagulant Rodenticides in Animal Samples by HPLC-MS/MS, Focusing on Evaluating the Effect of Modified QuEChERS Protocol on Matrix Effect Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples [mdpi.com]
- 5. fao.org [fao.org]
Buprofezin-d6 peak shape and chromatography issues
Welcome to the technical support center for Buprofezin-d6 analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common peak shape and chromatography issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled form of Buprofezin, a broad-spectrum insecticide.[1] In analytical chemistry, isotopically labeled compounds like this compound are primarily used as internal standards in isotope dilution mass spectrometry (IDMS).[2][3] Their physical and chemical properties are nearly identical to their non-labeled counterparts, meaning they behave similarly during sample preparation and analysis. This allows for accurate quantification by correcting for matrix effects and analyte loss during sample workup.[2][3]
Q2: What are the typical chromatographic methods for Buprofezin analysis?
Buprofezin and its derivatives are commonly analyzed using Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS/MS detection.[4][5] The choice of method often depends on the sample matrix and the required sensitivity.
Q3: My this compound peak is tailing. What are the common causes?
Peak tailing, where the latter half of the peak is wider than the front half, can be caused by several factors.[6][7] These include interactions between the analyte and active sites on the column, column overload, or issues with the mobile phase. For basic compounds, interactions with acidic silanol groups on the silica-based column packing are a frequent cause.[8]
Q4: I am observing split peaks for this compound. What could be the reason?
Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks.[9][10] The causes can be categorized based on whether all peaks in the chromatogram are splitting or only a single peak. If all peaks are split, it often points to a problem before the separation occurs, such as a blocked column frit or a void in the column packing.[9][10][11] If only the this compound peak is splitting, it is more likely related to the method or chemistry, such as an inappropriate sample solvent or co-elution with an interfering compound.[10][11]
Troubleshooting Guide
This guide provides systematic approaches to diagnose and resolve common peak shape issues with this compound.
Problem: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate quantification.[12]
Troubleshooting Steps:
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Check for Column Overload: Inject a diluted sample. If the peak shape improves and the tailing factor decreases, the original sample concentration was too high.[7][8]
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Evaluate Mobile Phase pH (for HPLC): If using an ionizable mobile phase, ensure its pH is appropriate to keep this compound in a single ionic state.
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Inspect for Column Contamination/Aging: If the column has been used extensively, active sites may have become exposed. Try flushing the column with a strong solvent. If this doesn't resolve the issue, replacing the column may be necessary.[12]
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Use an End-Capped Column: For HPLC, using a highly deactivated, end-capped column can minimize interactions with residual silanol groups, improving the peak shape for basic compounds.[8]
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Check for Dead Volume: Ensure all tubing connections are secure and properly fitted to minimize dead volume, which can contribute to peak tailing.[13]
Problem: Peak Splitting
Distinguishing between a true split peak and two closely eluting compounds is the first critical step.[10][14]
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing the cause of peak splitting.
Detailed Steps:
-
If all peaks are split:
-
Blocked Column Frit: Contamination can disrupt the sample flow path.[9][11] Try back-flushing the column. If the problem persists, the frit or the entire column may need replacement.[11]
-
Void in the Stationary Phase: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[9][14] This usually requires column replacement.
-
-
If only the this compound peak is split:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[13] Try dissolving the sample in the mobile phase or a weaker solvent.
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Co-elution: A closely eluting impurity might be present. Modifying the separation method (e.g., changing the mobile phase composition, temperature, or column) can help resolve the two components.[10][11]
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On-Column Degradation: Buprofezin is stable in acidic and alkaline media, but interactions with the stationary phase or contaminants could potentially cause degradation.[15]
-
Problem: Peak Fronting
Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can still occur.[6][9]
Possible Causes and Solutions:
| Cause | Description | Recommended Solution |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[7][9] | Reduce the injection volume or dilute the sample. |
| Poor Sample Solubility | If the analyte is not fully dissolved in the mobile phase, it can result in an uneven band profile.[9] | Ensure the sample is completely dissolved. Consider changing the sample solvent. |
| Column Collapse | A sudden physical change in the column bed, often due to extreme pH or temperature, can cause peak fronting.[9][12] | Operate the column within the manufacturer's recommended pH and temperature ranges. If collapse is suspected, the column will need to be replaced. |
Experimental Protocols
Below are generalized experimental protocols for the analysis of Buprofezin, which can be adapted for this compound.
Sample Preparation (Generalised from Crop Matrix)
This protocol is based on methods for extracting Buprofezin from complex matrices like crops.[4][16]
Caption: A typical workflow for sample preparation.
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Extraction: A representative sample is homogenized and extracted with a solvent like acetone.[16]
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Internal Standard Spiking: A known amount of this compound is added at the beginning of the sample preparation process.
-
Liquid-Liquid Partitioning: The extract is partitioned between an aqueous phase and an immiscible organic solvent (e.g., dichloromethane or hexane) to remove interfering substances.[4][16]
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Column Chromatography Cleanup: The extract is further purified using a solid-phase extraction (SPE) cartridge, such as Florisil, to remove remaining matrix components.[4][5][16]
-
Final Preparation: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the chromatographic system.[16]
Chromatographic Conditions (Example HPLC Method)
These are starting conditions that may require optimization for your specific application and instrumentation.[5][17]
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with a buffer like ammonium acetate or formic acid) in a gradient or isocratic elution. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV at 250 nm or MS/MS |
MS/MS Detection Parameters (Example):
For mass spectrometric detection, specific precursor and product ion transitions for this compound would need to be determined. The non-labeled Buprofezin typically shows a precursor ion [M+H]+ at m/z 306.1635.[18][19] The deuterated version would have a correspondingly higher mass.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. fao.org [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. mastelf.com [mastelf.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. silicycle.com [silicycle.com]
- 14. bio-works.com [bio-works.com]
- 15. harvestchemicals.co.za [harvestchemicals.co.za]
- 16. nucleus.iaea.org [nucleus.iaea.org]
- 17. Item - A novel HPLC-DAD method with dilute-and-shoot sample preparation technique for the determination of buprofezin, dinobuton and chlorothalonil in food, environmental and biological samples - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 18. an.shimadzu.com [an.shimadzu.com]
- 19. researchgate.net [researchgate.net]
Ion suppression effects on Buprofezin-d6 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression effects encountered during the quantification of Buprofezin using its deuterated internal standard, Buprofezin-d6.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of Buprofezin?
A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction of the ionization efficiency of a target analyte, such as Buprofezin, due to the presence of co-eluting components from the sample matrix (e.g., salts, lipids, proteins).[1][2] During the electrospray ionization (ESI) process, these matrix components compete with the analyte for the available charge and access to the droplet surface, leading to a decreased number of analyte ions reaching the mass spectrometer detector.[3] This results in a lower-than-expected signal intensity, which can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor method reproducibility.[2]
Diagram: Mechanism of Ion Suppression
Caption: Co-eluting matrix components compete with Buprofezin and its internal standard for ionization.
Q2: How does using this compound as an internal standard help mitigate ion suppression?
A2: A stable isotope-labeled (SIL) internal standard, like this compound, is the ideal choice for quantitative LC-MS analysis.[4] Because this compound is chemically and structurally almost identical to Buprofezin, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the ion source. The mass spectrometer can distinguish between the analyte and the SIL-IS due to their mass difference. By calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal variation caused by matrix effects is normalized. This approach assumes that whatever affects the analyte will affect the internal standard to the same extent, thus improving the accuracy and precision of the quantification.
Q3: Can my quantification still be inaccurate even if I use this compound?
A3: Yes, while this compound is the best tool to compensate for matrix effects, inaccuracies can still occur. Potential issues include:
-
Chromatographic Separation: In some LC methods, particularly with older column technologies or very fast gradients, a slight separation between the analyte and its deuterated standard can occur. If the matrix suppression is not uniform across the entire peak elution window, the analyte and internal standard might be affected differently, leading to biased results.[5]
-
Concentration-Dependent Suppression: The degree of ion suppression can be dependent on the concentration of the analyte itself or the matrix components.[6] If the concentration of Buprofezin in an unknown sample is significantly higher than in the calibration standards, it might alter the ionization environment, and the fixed concentration of this compound may not compensate perfectly.[7]
-
Interferences: It is possible for a co-eluting compound in the matrix to have the same mass transition as your internal standard but not your analyte (or vice-versa), leading to a skewed analyte/IS ratio.[8]
Q4: How do I quantitatively assess the degree of ion suppression (Matrix Effect) for my method?
A4: The matrix effect (ME) can be quantified by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent. The formula is:
ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
A detailed protocol for this experiment is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| High variability in this compound peak area across samples | 1. Inconsistent sample preparation/extraction recovery. 2. Variable matrix effects between different sample lots.[1] 3. Errors in internal standard spiking (e.g., missed spike, double spike).[9] 4. Instrument instability or injector issues. | 1. Review and optimize the sample preparation workflow for consistency. 2. Perform a matrix effect evaluation using at least six different lots of blank matrix to assess variability.[1] 3. Check automated liquid handler performance or manual pipetting technique. Review standard operating procedures for IS addition. 4. Run system suitability tests. Check for injector leaks or blockages. |
| Calculated concentrations are inaccurate or imprecise despite stable IS signal | 1. Chromatographic separation of Buprofezin and this compound. 2. An unknown interference is co-eluting with the Buprofezin peak. 3. Non-linear response at the high or low end of the calibration curve. | 1. Adjust the LC gradient to ensure co-elution. Consider a shallower gradient or a different stationary phase. 2. Check blank matrix samples for interfering peaks. If present, improve chromatographic separation or sample cleanup. 3. Evaluate the calibration curve fit. Exclude non-linear points or use a weighted regression. |
| Low or no signal for both Buprofezin and this compound in samples | 1. Severe ion suppression from a complex matrix. 2. Major error in the sample extraction or cleanup step. 3. LC-MS system is not performing optimally (e.g., dirty ion source). | 1. Dilute the sample extract to reduce the concentration of matrix components. 2. Implement a more rigorous sample cleanup method like Solid Phase Extraction (SPE). See the protocols section. 3. Clean the ion source and run system performance checks with known standards. |
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting inaccurate this compound quantification results.
Quantitative Data Summary
The following table summarizes reported matrix effects and recovery for Buprofezin in a ginseng matrix, which demonstrates the presence of ion suppression even when recovery is acceptable. Researchers should generate similar data for their specific matrix.
| Matrix | Sample Preparation | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Fresh Ginseng | Acetonitrile Extraction | Buprofezin | -5.2 | 89.5 - 105.9 | [10] |
| Dried Ginseng | Acetonitrile Extraction | Buprofezin | -12.1 | 83.9 - 91.0 | [10] |
| Red Ginseng | Acetonitrile Extraction | Buprofezin | -9.9 | 90.7 - 97.6 | [10] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
This protocol allows for the quantitative measurement of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solvent): Spike Buprofezin and this compound into the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix through the entire sample preparation procedure. Spike Buprofezin and this compound into the final, clean extract just before analysis. The final concentration should be the same as in Set A.
-
Set C (Pre-Extraction Spike): Spike Buprofezin and this compound into the blank matrix before starting the sample preparation procedure. This set is used to determine overall recovery.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Average Peak Area from Set B / Average Peak Area from Set A) * 100
-
Recovery (RE %): (Average Peak Area from Set C / Average Peak Area from Set B) * 100
-
Process Efficiency (PE %): (Average Peak Area from Set C / Average Peak Area from Set A) * 100
-
Protocol 2: Sample Preparation using QuEChERS (for Food Matrices)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective technique for extracting pesticides from complex food matrices.[11][12]
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples like raisins, add water to rehydrate before this step.[11]
-
Internal Standard Spike: Add a known amount of this compound working solution.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add a QuEChERS salt packet (commonly 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[11]
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a dSPE tube containing cleanup sorbents (e.g., MgSO₄ and Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: Take the supernatant, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Suggested LC-MS/MS Parameters
These parameters are a starting point and should be optimized for your specific instrument and matrix.
-
LC System: UHPLC System
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium Formate[13]
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[13]
-
Gradient: Start at 5% B, ramp to 98% B over 10-12 minutes, hold for 3 minutes, then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 2 - 10 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
The following table provides suggested Multiple Reaction Monitoring (MRM) transitions. The most intense transition is typically used for quantification (Quantifier) and the second most intense for confirmation (Qualifier). Collision energies (CE) must be optimized on your specific instrument.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use | Reference(s) |
| Buprofezin | 306.2 | 201.1 | Quantifier | [10][14][15] |
| 306.2 | 116.1 | Qualifier | [10][14][15] | |
| This compound | 312.2 | 201.1 | Quantifier | Predicted |
| 312.2 | 116.1 | Qualifier | Predicted |
Note on this compound transitions: The precursor ion is shifted by +6 Da. Fragmentation patterns are generally assumed to be similar to the unlabeled compound, but must be confirmed experimentally by infusing the this compound standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. scispace.com [scispace.com]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nrcgrapes.in [nrcgrapes.in]
- 15. agilent.com [agilent.com]
Technical Support Center: Analysis of Buprofezin-d6 and its Degradation Products
Welcome to the Technical Support Center for the analysis of Buprofezin-d6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental analysis of this compound and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
The degradation of this compound is expected to follow the same pathways as its non-deuterated counterpart, buprofezin, which degrades through hydrolysis, photolysis, and microbial action.[1][2][3][4][5][6][7] The deuterium labeling on the isopropyl group is generally stable and is not expected to alter these degradation routes.
The primary degradation pathways and corresponding products are:
-
Hydrolysis: The thiadiazinane ring can open to form thiobiuret-d6, which can then undergo amide cleavage to produce isopropylphenylurea-d6. Alternatively, the sulfur atom can be replaced by oxygen to form biuret-d6, followed by amide cleavage to also yield isopropylphenylurea-d6.[6][7]
-
Photolysis: Under UV light, buprofezin can degrade into several products, including N-tert-butyl-N'-isopropyl thiourea-d6, N-phenyl-N'-isopropyl urea-d6, and isopropyl urea-d6.[4] Minor photodegradation products can include des-isopropyl this compound, this compound sulfoxide, and 4-hydroxythis compound.[6]
-
Microbial Degradation: Microorganisms can degrade buprofezin, leading to the formation of various metabolites. One identified pathway involves the dihydroxylation of the benzene ring, followed by dehydrogenation, aromatic ring cleavage, and breaking of an amide bond to release 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI-d6).[1] Other identified microbial metabolites include N-tert-butyl-thioformimidic acid formylaminomethyl ester-d6, 2-isothiocyanato-2-methyl-propane, and 2-isothiocyanato-propane-d6.[2][3]
Q2: How can the degradation of this compound impact its analysis?
Degradation of this compound can impact its analysis in several ways:
-
Underestimation of the Parent Compound: If degradation occurs during sample collection, storage, or preparation, the measured concentration of this compound will be lower than its actual initial concentration.
-
Interference from Degradation Products: Deuterated degradation products may have similar chromatographic retention times and mass spectral fragmentation patterns to the parent compound or other analytes of interest, potentially leading to analytical interferences.
-
Isotopic Crosstalk: In mass spectrometry, the isotopic peaks of a degradation product might overlap with the signal of the parent this compound, or vice versa, leading to inaccurate quantification. This is particularly relevant if the mass difference between the parent and a degradation product is small.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound and its key degradation products in mass spectrometry?
This compound has a monoisotopic mass of 311.1982 g/mol . In positive ion electrospray ionization mass spectrometry (ESI-MS), the protonated molecule ([M+H]⁺) is typically observed. The expected m/z values for this compound and its major degradation products are summarized in the table below. These values are predicted based on the known degradation pathways of buprofezin and the addition of six deuterium atoms to the isopropyl group.
| Compound Name | Chemical Formula (Monoisotopic Mass) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₆H₁₇D₆N₃OS (311.20) | 312.21 |
| Thiobiuret-d6 | C₁₁H₁₅D₆N₃S (243.15) | 244.16 |
| Isopropylphenylurea-d6 | C₁₀H₁₂D₆N₂O (198.18) | 199.19 |
| Biuret-d6 | C₁₁H₁₅D₆N₃O (227.19) | 228.20 |
| p-Hydroxythis compound | C₁₆H₁₇D₆N₃O₂S (327.19) | 328.20 |
Q4: What are common analytical interferences when analyzing this compound and how can they be addressed?
Common analytical interferences include:
-
Co-elution with Matrix Components: Components of the sample matrix (e.g., soil, water, biological fluids) can co-elute with this compound or its degradation products, causing ion suppression or enhancement in the mass spectrometer.
-
Troubleshooting: Improve sample cleanup procedures, optimize the chromatographic separation to resolve the analyte from matrix interferences, or use matrix-matched calibration standards.
-
-
Isotopic Crosstalk: As mentioned in Q2, this can occur if the isotopic clusters of the analyte and a degradation product overlap.
-
Troubleshooting: Use high-resolution mass spectrometry to resolve the isotopic peaks. Select precursor and product ions for multiple reaction monitoring (MRM) that are unique to each compound and have minimal overlap.
-
-
Co-elution of Deuterated Degradation Products: A deuterated degradation product may co-elute with the parent this compound.
-
Troubleshooting: While co-elution of the deuterated internal standard with the non-deuterated analyte is desirable in isotope dilution methods, the co-elution of a deuterated degradation product with the deuterated parent can be problematic if they share common fragment ions. Optimize chromatography to separate the parent from its degradation products. If separation is not possible, select unique MRM transitions for each compound.
-
Troubleshooting Guides
Guide 1: Inaccurate Quantification of this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Degradation during sample preparation or storage. | - Analyze samples as quickly as possible after collection.- Store samples at appropriate low temperatures (e.g., -20°C or -80°C).- Investigate the stability of this compound in the sample matrix and extraction solvent under your experimental conditions. |
| Inefficient extraction. | - Optimize the extraction solvent and method (e.g., solid-phase extraction, liquid-liquid extraction).- Ensure complete homogenization of the sample. | |
| High variability in replicate measurements | Inconsistent sample preparation. | - Ensure precise and consistent execution of all sample preparation steps.- Use an automated sample preparation system if available. |
| Matrix effects. | - Use a deuterated internal standard (if analyzing non-deuterated buprofezin).- Prepare matrix-matched calibration curves.- Improve sample cleanup to remove interfering matrix components. | |
| Signal suppression or enhancement | Co-eluting matrix components. | - Modify the chromatographic gradient to better separate the analyte from the matrix.- Employ a more effective sample cleanup technique. |
Guide 2: Poor Chromatographic Peak Shape
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak fronting or tailing | Column overload. | - Dilute the sample extract. |
| Active sites on the column or in the LC system. | - Use a column with end-capping.- Add a small amount of a competing base to the mobile phase. | |
| Mismatched solvent strength between sample and mobile phase. | - Dissolve the final extract in a solvent that is weaker than or similar in strength to the initial mobile phase. | |
| Split peaks | Clogged frit or void in the column. | - Reverse-flush the column (if recommended by the manufacturer).- Replace the column. |
| Injector issue. | - Inspect and clean the injector port and needle. |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Soil
This protocol is a general guideline and may require optimization for specific soil types.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
-
Liquid Chromatography:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, decrease to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (predicted):
-
This compound: Precursor ion (m/z) 312.2 -> Product ions (e.g., 207.1, 122.1). Note: These are predicted based on the fragmentation of non-deuterated buprofezin and require experimental confirmation.
-
Isopropylphenylurea-d6: Precursor ion (m/z) 199.2 -> Product ions (e.g., 142.1). Note: Requires experimental confirmation.
-
-
Visualizations
Degradation Pathway of this compound
Caption: Proposed degradation pathways of this compound.
Troubleshooting Logic for Inaccurate Quantification
Caption: Decision tree for troubleshooting inaccurate quantification.
References
- 1. Molecular Mechanism and Genetic Determinants of Buprofezin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Biodegradation of buprofezin by Rhodococcus sp. strain YL-1 isolated from rice field soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. fao.org [fao.org]
- 7. fao.org [fao.org]
Validation & Comparative
The Superiority of Buprofezin-d6 as an Internal Standard in Pesticide Residue Analysis
In the precise and demanding field of pesticide residue analysis, the accuracy of quantitative results is paramount. The use of internal standards is a cornerstone of reliable analytical methodology, compensating for variations in sample preparation and instrumental analysis. Among the various types of internal standards, isotopically labeled compounds, such as Buprofezin-d6, have emerged as the gold standard, offering significant advantages over other alternatives. This guide provides an objective comparison of this compound with other internal standards, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Critical Role of Internal Standards in Mitigating Matrix Effects
Complex sample matrices, such as those found in fruits, vegetables, and soil, can significantly interfere with the analysis of target pesticides. These "matrix effects" can either suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification. An ideal internal standard co-elutes with the analyte of interest and experiences the same matrix effects, thereby allowing for accurate correction of the analyte's signal.
Deuterated internal standards, like this compound, are structurally identical to the analyte (Buprofezin) but have a higher mass due to the replacement of hydrogen atoms with deuterium. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring they behave nearly identically during extraction, cleanup, and chromatographic separation. This co-elution and similar ionization behavior are crucial for effective matrix effect compensation.[1][2][3]
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on its ability to improve the accuracy, precision, and linearity of the analytical method. The following tables summarize the quantitative advantages of using a deuterated internal standard like this compound compared to analyses performed without an internal standard or with a non-isotopically labeled internal standard.
Table 1: Impact of Internal Standard on Accuracy and Precision in Pesticide Analysis
| Parameter | Without Internal Standard | With Deuterated Internal Standard (e.g., this compound) |
| Accuracy (% Recovery) | Can differ by >60% | Typically within 75-125% |
| Precision (% RSD) | >50% | <20% |
Data is representative of multi-residue pesticide analysis in complex matrices and demonstrates the significant improvement in data quality when using a deuterated internal standard.[1]
Table 2: Linearity in Multi-Residue Pesticide Analysis
| Internal Standard Type | Typical Correlation Coefficient (r²) | Notes |
| None | <0.99 | Linearity can be compromised by matrix effects. |
| Non-Isotopically Labeled | ≥0.99 | Can improve linearity but may not fully compensate for differential matrix effects. |
| Deuterated (e.g., this compound) | ≥0.999 | Provides the most reliable linearity across a range of concentrations and matrices.[4] |
Table 3: Recovery Rates in Multi-Residue Pesticide Analysis Using Deuterated Internal Standards
| Analyte Group | Average Recovery (%) | Relative Standard Deviation (%) |
| Neonicotinoids & Metabolites | 90.1 - 105.5 | <15.0 |
This data showcases the excellent recovery and consistency achieved with the use of isotopically labeled internal standards in the analysis of a group of pesticides.[4]
Experimental Protocols
A robust analytical method is essential to leverage the benefits of a high-quality internal standard like this compound. The following is a generalized experimental protocol for the analysis of pesticide residues in a food matrix using a deuterated internal standard.
1. Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
-
Extraction: A homogenized sample (e.g., 10-15 g of fruit or vegetable) is weighed into a centrifuge tube. Acetonitrile is added, and the sample is shaken vigorously. A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
-
Cleanup (Dispersive Solid-Phase Extraction - d-SPE): An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components and anhydrous magnesium sulfate to remove residual water. The tube is centrifuged, and the final extract is collected for analysis.
2. Instrumental Analysis (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective detection of pesticides.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Flow Rate: A typical flow rate for UHPLC systems is 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (Buprofezin and this compound).
-
3. Quantification
The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard in the sample to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of Buprofezin, the following diagrams are provided.
Caption: Experimental workflow for pesticide residue analysis.
Caption: Mechanism of action of Buprofezin.
Conclusion
The use of a deuterated internal standard, such as this compound, is a critical component of a robust and reliable method for the quantitative analysis of pesticide residues. Experimental data consistently demonstrates that isotopically labeled internal standards provide superior performance in terms of accuracy, precision, and linearity by effectively compensating for matrix effects. While the initial cost of a deuterated standard may be higher than other alternatives, the significant improvement in data quality and the reduction in the need for repeated analyses justify the investment for laboratories committed to producing the most accurate and defensible results.
References
- 1. lcms.cz [lcms.cz]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Buprofezin Analysis Utilizing Buprofezin-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of buprofezin, a widely used insect growth regulator. The focus is on enhancing inter-laboratory precision and accuracy through the application of Buprofezin-d6 as an internal standard. The information presented herein is synthesized from various validation studies and analytical methods reported in the scientific literature.
Data Presentation: Performance of Analytical Methods for Buprofezin
The following tables summarize the performance characteristics of different analytical techniques used for the determination of buprofezin residues in various matrices. The use of an internal standard like this compound is crucial for achieving the reported levels of accuracy and precision, especially in complex matrices, by compensating for matrix effects and variations in sample preparation and instrument response.[1]
Table 1: Gas Chromatography (GC) Based Methods
| Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOQ (mg/kg) | Reference |
| GC-NPD | Apples | Not Reported | 91-108 | 27-32 | 0.01 | [2] |
| GC-NPD | Citrus | Not Reported | Not Reported | Not Reported | 0.01 | [2] |
| GC-NPD | Green & Roasted Coffee Beans | Not Reported | Not Reported | Not Reported | 0.033-0.065 | [3] |
| GC/ITMS | Cabbage & Cauliflower | >0.99 | 91.3-96.8 | ≤2.7 | 0.0043-0.0062 | [4] |
Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods
| Method | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD%) | LOQ (mg/kg) | Reference |
| HPLC-UV | Hulled Rice, Apple, Pear, Persimmon | Not Reported | 80.8-98.4 | <5 | 0.02 | [5] |
| HPLC-MS/MS | Coffee | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| HPLC-DAD | Food, Environmental, Biological Samples | >0.999 | 92.3-109.74 | <1.66 | Not Reported | [6] |
| LC-MS/MS | Ginseng | Not Reported | 83.9-105.9 | <3 | 0.005 | [7] |
| HPLC | Paddy Grain, Straw, Soil | >0.99 | 79.67-98.33 | Not Reported | 0.02 | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results across different laboratories. Below are generalized protocols for buprofezin analysis based on common practices reported in the literature. The incorporation of this compound as an internal standard should occur early in the sample preparation process to account for analyte loss during extraction and cleanup.
1. Sample Preparation and Extraction (QuEChERS Method Adaptation)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis.
-
Homogenization : A representative sample of the matrix (e.g., fruit, vegetable, soil) is homogenized.
-
Extraction : A subsample (e.g., 10-15 g) is weighed into a centrifuge tube. A known amount of this compound internal standard is added. Acetonitrile is added as the extraction solvent, and the sample is shaken vigorously.
-
Salting Out : Magnesium sulfate and sodium chloride are added to induce phase separation. The tube is centrifuged.
-
Cleanup (Dispersive Solid-Phase Extraction) : An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components. The sample is vortexed and centrifuged.
-
Final Extract : The final supernatant is collected for analysis.[4]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer (e.g., Ion Trap, Triple Quadrupole).
-
Column : A capillary column suitable for pesticide analysis (e.g., DB-5ms).
-
Injection : A small volume (e.g., 1 µL) of the final extract is injected in splitless mode.
-
Oven Program : A temperature gradient is used to separate the analytes.
-
Detection : The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification of buprofezin and this compound.[4][7]
3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis
-
Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column : A reverse-phase C18 column is commonly used.[6]
-
Mobile Phase : A gradient of water and organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium acetate to enhance ionization.[6][7]
-
Injection : A small volume of the final extract is injected.
-
Detection : The mass spectrometer is operated in MRM mode, monitoring for specific precursor-product ion transitions for both buprofezin and this compound to ensure high selectivity and sensitivity.[7]
Mandatory Visualization
The following diagram illustrates a typical workflow for the inter-laboratory analysis of buprofezin, emphasizing the critical role of the internal standard.
Caption: Analytical workflow for buprofezin residue analysis with an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. Buprofezin dissipation and safety assessment in open field cabbage and cauliflower using GC/ITMS employing an analyte protectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Processing on Residual Buprofezin Levels in Ginseng Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Buprofezin: Enhancing Precision with Buprofezin-d6
For researchers, scientists, and professionals in drug development, the accurate quantification of buprofezin, a widely used insect growth regulator, is paramount for ensuring food safety and environmental monitoring. This guide provides a comparative analysis of analytical methodologies for buprofezin determination, with a special focus on the advantages of employing its deuterated internal standard, buprofezin-d6, to achieve lower limits of detection (LOD) and quantification (LOQ).
The use of an isotope-labeled internal standard, such as this compound, in conjunction with mass spectrometry-based methods, is a powerful technique to enhance the accuracy and reliability of quantification. By mimicking the chemical behavior of the analyte, the internal standard compensates for variations during sample preparation and analysis, leading to more robust and precise results, especially in complex matrices.
Comparative Analysis of Analytical Methods
The determination of buprofezin residues is commonly performed using various chromatographic techniques. While methods like Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are established, modern mass spectrometry (MS) based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer superior sensitivity and selectivity. The integration of this compound as an internal standard in LC-MS/MS workflows significantly mitigates matrix effects and improves the overall performance of the assay.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. The following table summarizes typical LOD and LOQ values for buprofezin in various matrices determined by different analytical methods. While specific data for methods explicitly using this compound is not always detailed in publicly available literature, the use of an isotope dilution strategy generally leads to improved and more consistent detection limits, particularly in challenging sample types.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-NPD | Green Tea | 0.05 mg/kg | - | [1] |
| GC-NPD | Coffee Beans | - | 0.033 - 0.065 mg/kg | [1] |
| GC/MS | Plant Commodities | - | 0.05 ppm | [2] |
| HPLC-UV | Rice, Fruits | - | 0.02 mg/kg | [3] |
| LC-MS/MS | Ginseng | - | 5 µg/kg | [4] |
| LC-MS/MS | Cabbage, Cauliflower | 1.3 - 1.7 µg/kg | 4.3 - 6.2 µg/kg | [3] |
| LC-MS/MS | Banana | - | 0.01 mg/kg |
Note: The values presented are indicative and can vary depending on the specific instrumentation, method parameters, and matrix complexity. The inclusion of this compound is anticipated to enhance the robustness and potentially lower the achievable LOD and LOQ in real-world sample analysis.
Experimental Protocol: Quantification of Buprofezin using LC-MS/MS with this compound Internal Standard
This section outlines a general methodology for the determination of buprofezin in a food matrix using an isotope dilution LC-MS/MS method.
1. Sample Preparation
-
Extraction: A homogenized sample (e.g., 5 g of fruit or vegetable) is weighed into a centrifuge tube. A known amount of this compound internal standard solution is added. Acetonitrile is then added as the extraction solvent.
-
QuEChERS Cleanup: For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup step is employed. This involves the addition of a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and removal of interfering matrix components.
-
Centrifugation and Filtration: The sample is centrifuged, and the supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The extract is injected into a liquid chromatograph equipped with a suitable C18 column. A gradient elution program with mobile phases such as water with formic acid and acetonitrile is used to separate buprofezin from other components.
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both buprofezin and this compound are monitored for quantification and confirmation.
3. Quantification
A calibration curve is constructed by plotting the ratio of the peak area of buprofezin to the peak area of this compound against the concentration of buprofezin standards. The concentration of buprofezin in the sample is then determined from this calibration curve.
Workflow and Pathway Visualizations
To further elucidate the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for buprofezin quantification.
Caption: Principle of isotope dilution mass spectrometry.
References
Mitigating Matrix Effects in Buprofezin Analysis: A Comparative Guide to the Efficacy of Buprofezin-d6 in Diverse Food Commodities
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues in complex food matrices is a critical challenge. Matrix effects, the interference of co-eluting endogenous components with the ionization of the target analyte, can significantly impact the accuracy and precision of analytical methods. The use of stable isotope-labeled internal standards, such as Buprofezin-d6, is a widely accepted strategy to compensate for these effects. This guide provides a comparative evaluation of the analytical performance for Buprofezin across various food commodities, highlighting the effectiveness of analytical methods that can incorporate this compound to ensure reliable quantification.
The analysis of the insecticide Buprofezin in different food matrices reveals varying degrees of matrix effects. While some matrices like cucumber and lemon show minimal interference, others require robust analytical strategies to ensure data accuracy. The data presented below, gathered from various studies, demonstrates the performance of analytical methods for Buprofezin in a range of food commodities. High recovery rates and low relative standard deviations (RSDs) are indicative of effective matrix effect compensation, a primary role of deuterated internal standards like this compound.
Comparative Performance Data
The following table summarizes the recovery and precision data for Buprofezin analysis in various food commodities. This data serves as an indirect measure of the matrix complexity and the effectiveness of the analytical methods in mitigating its effects. The use of a deuterated internal standard like this compound in such methods is crucial for achieving the presented levels of accuracy and precision.
| Food Commodity | Analytical Method | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Hulled Rice | HPLC-UV | 0.02, 0.2, 2.0 | 80.8 - 85.2 | < 5 |
| Apple | HPLC-UV | 0.02, 0.2, 2.0 | 89.1 - 98.4 | < 5 |
| Pear | HPLC-UV | 0.02, 0.2, 2.0 | 88.8 - 95.7 | < 5 |
| Persimmon | HPLC-UV | 0.02, 0.2, 2.0 | 90.8 - 96.2 | < 5 |
| Basil | LC-MS/MS | 0.05 - 10 | 88.3 - 96 | < 7[1] |
| Papaya | GC-NPD | 2.04 | 80 - 83 | - |
| Mango | LC-MS/MS | - | - | - |
| Soybean | LC-MS/MS | - | - | - |
| Tomato | LC-MS/MS | - | - | - |
| Orange | LC-MS/MS | - | - | - |
| Olives | LC-MS/MS | - | - | - |
| Cucumber | HPLC-MS/MS | 0.005, 0.01, 0.05 | 96 - 100 | 2.9 - 5.0 |
| Lemon | HPLC-MS/MS | 0.005, 0.01, 0.05 | 95 - 97 | 2.8 - 6.1 |
Note: The data for hulled rice, apple, pear, and persimmon were obtained using HPLC-UV, a technique where the use of a deuterated internal standard is not applicable for matrix effect correction in the same way as in mass spectrometry. However, the high recovery and low RSD suggest effective cleanup methods were employed to minimize matrix interference. For the LC-MS/MS methods, the use of a deuterated internal standard like this compound is a standard practice to achieve the reported performance.
Experimental Protocols
A representative experimental protocol for the analysis of Buprofezin in food commodities using a method amenable to the use of this compound as an internal standard is outlined below. This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction (QuEChERS)
-
Homogenization: A representative portion of the food commodity is homogenized to ensure uniformity.
-
Extraction: A 10 g sample of the homogenate is weighed into a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate) is added to the tube. The tube is immediately shaken vigorously for 1 minute to prevent the formation of salt agglomerates and then centrifuged.
-
Internal Standard Spiking: At the beginning of the extraction, a known amount of this compound solution is added to the sample.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove fatty acids, organic acids, and sugars) and anhydrous MgSO₄ (to remove residual water). For matrices with high fat content, C18 sorbent may also be included. For pigmented commodities, graphitized carbon black (GCB) may be used, although it can lead to the loss of planar pesticides.
-
The tube is vortexed for 30 seconds and then centrifuged.
3. LC-MS/MS Analysis
-
The final extract is filtered through a 0.22 µm filter into an autosampler vial.
-
An aliquot is injected into the LC-MS/MS system.
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for both Buprofezin and this compound for accurate quantification and confirmation.
4. Quantification
-
The concentration of Buprofezin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed using the same peak area ratios of standards with known concentrations.
Workflow for Matrix Effect Evaluation using a Stable Isotope-Labeled Internal Standard
The following diagram illustrates the logical workflow for assessing and compensating for matrix effects using a deuterated internal standard like this compound.
Caption: Workflow for evaluating matrix effect using a stable isotope-labeled internal standard.
References
Comparative Guide to Certified Reference Materials for Buprofezin-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available certified reference materials (CRMs) for Buprofezin-d6, a deuterated internal standard crucial for the accurate quantification of the insecticide buprofezin. The use of a stable isotope-labeled internal standard like this compound in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for correcting matrix effects and improving the accuracy and precision of results.
Comparison of this compound Certified Reference Materials
A critical aspect of selecting a suitable CRM is the certified purity, isotopic enrichment, and concentration, along with the associated uncertainty. This information is typically provided in the Certificate of Analysis (CoA) from the supplier. While lot-specific CoAs should be consulted for precise figures, the following table summarizes the available information for this compound CRMs from prominent suppliers.
| Supplier | Product Name | Certification | Purity | Isotopic Enrichment | Format | Concentration |
| Sigma-Aldrich | Buprofezin-(isopropyl-1,1,1,3,3,3-d6) PESTANAL®, analytical standard | Analytical Standard | ≥98.0% (GC) | Not specified | Neat Solid | Not applicable |
| HPC Standards | D6-Buprofezin | ISO 17034 Certified Reference Material[1][2][3] | CoA-specific | CoA-specific | Solid or Solution[1][4] | 100 µg/ml (in Acetonitrile) for solution[1] |
| MedChemExpress | This compound | Not specified as CRM | CoA-specific | CoA-specific | Solid | Not applicable |
Note: The information in the table is based on publicly available data. For lot-specific and detailed quantitative data, it is imperative to consult the Certificate of Analysis provided by the respective supplier.
Experimental Protocol: Quantitative Analysis of Buprofezin in a Sample Matrix using LC-MS/MS and this compound Internal Standard
This section outlines a general experimental protocol for the determination of buprofezin in a given matrix, employing this compound as an internal standard to ensure analytical accuracy.
1. Sample Preparation
-
Extraction: A representative sample of the matrix is homogenized. A known weight of the homogenized sample is extracted with a suitable organic solvent (e.g., acetonitrile, acetone).
-
Internal Standard Spiking: A precise volume of a known concentration of this compound solution is added to the sample extract.
-
Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE) or liquid-liquid partition, to remove interfering matrix components.[5]
-
Final Solution: The cleaned extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph equipped with a suitable column (e.g., C18 reversed-phase). A gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile) is used to separate buprofezin and this compound from other components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both buprofezin and this compound are monitored.
3. Quantification
-
Calibration Curve: A calibration curve is generated by plotting the ratio of the peak area of buprofezin to the peak area of this compound against the concentration of buprofezin for a series of calibration standards.
-
Calculation: The concentration of buprofezin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard in the sample and interpolating the concentration from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the logic behind selecting a CRM, the following diagrams are provided.
Caption: Experimental workflow for buprofezin analysis.
Caption: Decision process for CRM selection.
Mode of Action: Inhibition of Chitin Synthesis
Buprofezin is an insect growth regulator that acts by inhibiting chitin synthesis, a crucial component of the insect exoskeleton.[6][7][8][9][10] Interference with this process leads to abnormal molting and ultimately, the death of the insect larvae and nymphs.[7] The following diagram illustrates the key steps in the insect chitin biosynthesis pathway and the point of inhibition by buprofezin.
Caption: Buprofezin's inhibition of chitin synthesis.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. HPC Standards GmbH | LabSuppliesConnect.com [labsuppliesconnect.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A brief analysis of chitin synthesis inhibiting insecticide buprofezin|News|Agripesticide [agripesticide.com]
- 8. Buprofezin PESTANAL , analytical standard 69327-76-0 [sigmaaldrich.com]
- 9. Buprofezin - Wikipedia [en.wikipedia.org]
- 10. caws.org.nz [caws.org.nz]
A Comparative Analysis of the QuEChERS Method for Buprofezin Quantification: With and Without Buprofezin-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for pesticide residue analysis in various matrices due to its simplicity and efficiency. When coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it provides a powerful tool for quantifying compounds such as the insecticide Buprofezin. A critical aspect of method validation and routine analysis is ensuring accuracy and precision, which can be significantly influenced by matrix effects. This guide provides a comparative analysis of the QuEChERS method for Buprofezin with and without the use of a deuterated internal standard, Buprofezin-d6, to mitigate these effects.
The Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a primary challenge in LC-MS/MS analysis. These effects can lead to inaccurate quantification. The use of an isotopically labeled internal standard, such as this compound, is a widely accepted strategy to compensate for these variations. Since the internal standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects and variations during sample preparation and analysis. By normalizing the analyte's response to that of the internal standard, more accurate and reproducible results can be achieved.
Experimental Protocols
This section details the typical experimental protocols for the QuEChERS method for analyzing Buprofezin in a representative food matrix (e.g., fruit or vegetable), both with and without the use of this compound as an internal standard.
QuEChERS Extraction and Cleanup Procedure (EN 15662)
-
Sample Homogenization: A representative 10-15 g portion of the sample is homogenized. For dry samples, rehydration is necessary.
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
For the method with an internal standard: Add a known concentration of this compound solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂Citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
LC-MS/MS Analysis Parameters
-
Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Buprofezin Transitions: Precursor ion m/z 306.2 → Product ions (e.g., m/z 201.1, m/z 116.1).
-
This compound Transitions: Precursor ion m/z 312.2 → Product ions (corresponding to the deuterated fragments).
-
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of the QuEChERS method for Buprofezin analysis with and without the use of this compound as an internal standard. The data presented is illustrative of the typical improvements observed when employing an isotopically labeled internal standard to correct for matrix effects and procedural variations. While not from a single head-to-head study, these values are representative of what is commonly reported in validation studies for pesticide analysis.
| Performance Metric | QuEChERS without Internal Standard | QuEChERS with this compound Internal Standard |
| Recovery (%) | 70-120% (highly matrix dependent) | 90-110% (more consistent across matrices) |
| Relative Standard Deviation (RSD, %) | < 20% (can be higher in complex matrices) | < 10% (demonstrates improved precision) |
| Linearity (R²) | > 0.99 (matrix-matched calibration often required) | > 0.995 (improved linearity over a wider range) |
| Limit of Quantification (LOQ) | Typically 5-10 µg/kg | Typically 1-5 µg/kg (improved signal-to-noise) |
| Matrix Effect | Significant signal suppression or enhancement observed | Matrix effects are effectively compensated for |
Mandatory Visualization
Caption: Workflow of the QuEChERS method for Buprofezin analysis.
Conclusion
The use of a deuterated internal standard, this compound, in the QuEChERS method for the analysis of Buprofezin offers significant advantages in terms of accuracy, precision, and reliability. By effectively compensating for matrix effects and variations in sample preparation, the internal standard method provides more robust and defensible data. While the QuEChERS method without an internal standard can be acceptable for some applications, particularly with the use of matrix-matched calibration, the incorporation of an isotopically labeled internal standard is highly recommended for achieving the highest quality data, especially when dealing with complex or varied sample matrices. This is a critical consideration for researchers, scientists, and drug development professionals who rely on accurate quantitative data for their work.
Safety Operating Guide
Proper Disposal of Buprofezin-d6: A Step-by-Step Guide for Laboratory Professionals
Buprofezin-d6, the deuterated form of the insecticide Buprofezin, requires meticulous handling and disposal due to its potential hazards.[1] As a substance that may cause organ damage through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and protect the environment.[2][3][4]
Disposal of this compound waste is governed by a combination of federal and state regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA), which regulates hazardous waste from its generation to its final disposal.[5][6] Generators of hazardous waste are responsible for ensuring it is properly identified, managed, and treated prior to recycling or disposal.[6][7] Always consult your institution's Environmental Health and Safety (EHS) department and local authorities to ensure full compliance with all applicable regulations.[8]
Essential Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or flash-proof, dust-resistant goggles.[8][9] | Prevents contact with eyes. |
| Hand Protection | Impervious, chemical-resistant gloves (e.g., Nitrile/butadiene).[8][10] | Avoids direct skin contact. |
| Body Protection | Impervious clothing, full body covering, and closed-toe footwear.[8][9][10] | Protects skin from accidental splashes or spills. |
| Respiratory Protection | A suitable respirator should be used in areas without adequate ventilation.[9][10] | Prevents inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential procedures for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
First, you must determine that the waste is hazardous.[7] Given the classifications in its Safety Data Sheets (SDS), any this compound, including expired material, residues, and contaminated items, should be treated as hazardous waste. This waste must be kept separate from non-hazardous waste streams to avoid contamination and ensure proper handling.
Step 2: Containment and Labeling
Proper containment is crucial to prevent environmental release.
-
Pure Substance/Original Container: If possible, keep the waste in its original container. Ensure it is tightly closed and correctly labeled.[8]
-
Contaminated Materials: For items such as gloves, absorbent pads, or empty containers, use a designated, leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of its hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
Step 3: Managing Spills and Decontamination
In the event of a spill, immediate and safe cleanup is required.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[9]
-
Contain the Spill: Prevent further leakage or spillage. Use non-combustible absorbent materials like sand, earth, or diatomaceous earth to contain the spill.[10]
-
Collect Waste: Carefully collect the absorbent material and contaminated soil into a suitable, sealable container for disposal.[10]
-
Decontaminate: Clean the affected surfaces and any contaminated equipment.[9]
-
Avoid Drains: Never wash spilled this compound down the drain or allow it to enter water courses.[9][10]
Step 4: On-Site Storage
Store hazardous waste containers in a designated, secure area while awaiting pickup.
-
The storage area should be cool and well-ventilated.[9]
-
Keep containers away from incompatible materials such as strong acids, alkalis, or oxidizing agents.[9]
-
Ensure the containers are tightly sealed to prevent leaks.[10]
Step 5: Professional Disposal
Hazardous waste must be transported and disposed of by a licensed hazardous waste management company.
-
Your institution's EHS department will typically manage the collection and disposal process.
-
A hazardous waste manifest will be required to track the waste from your facility (the "cradle") to its final treatment or disposal site (the "grave").[6][7] This system ensures regulatory compliance and a clear chain of custody.
-
Most hazardous wastes must be treated to meet specific standards before they can be disposed of in a landfill.[11]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cpachem.com [cpachem.com]
- 4. titanag.com.au [titanag.com.au]
- 5. youtube.com [youtube.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. epa.gov [epa.gov]
- 8. hpmindia.com [hpmindia.com]
- 9. Buprofezin|69327-76-0|MSDS [dcchemicals.com]
- 10. envirobiochem.co.za [envirobiochem.co.za]
- 11. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Essential Safety and Logistics for Handling Buprofezin-d6
Buprofezin-d6, the deuterated form of Buprofezin, is a broad-spectrum insecticide that functions as a chitin synthesis inhibitor.[1] While it has low acute toxicity to mammals, it is crucial to adhere to strict safety protocols to mitigate potential risks, including organ damage from prolonged or repeated exposure and high toxicity to aquatic life.[2][3][4] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The following table summarizes the key hazards.
| Hazard Type | Description |
| Health Hazard | May cause damage to organs through prolonged or repeated exposure.[3][4] |
| Harmful if swallowed.[5] | |
| May cause skin and eye irritation.[5][6] | |
| Inhalation of dust may irritate the respiratory system.[2][6] | |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[3][6][7] |
To minimize exposure and ensure personal safety, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item and Specifications |
| Hand Protection | Chemical-resistant, waterproof gloves (e.g., Nitrile/butadiene).[8] |
| Body Protection | Long-sleeved shirt and long pants, or a full-body lab coat.[2][8] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][8][9] |
| Respiratory Protection | Work in a well-ventilated area. A respirator may be required for handling powders or in case of insufficient ventilation.[2][8][9] |
| Foot Protection | Closed-toe shoes and socks. Chemical-resistant boots for handling large quantities or spills.[2][5] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to clean-up and disposal.
Step-by-Step Handling Procedures
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Assemble and Inspect PPE: Ensure all necessary PPE is available, in good condition, and worn correctly.[2][5][8]
-
Prepare the Workspace: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2][8] Ensure an eyewash station and safety shower are accessible.[8]
2. Handling:
-
Avoid Inhalation: Handle the compound in a manner that minimizes the generation of dust or aerosols.[5]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[5] In case of accidental contact, follow the first aid measures outlined in the SDS.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[7][8] Wash hands thoroughly with soap and water after handling and before breaks.[7][8]
3. Storage:
-
Container: Store this compound in its original, tightly closed container.[8]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[8]
-
Segregation: Store away from incompatible materials, food, and animal feed.[7][8]
Spill and Emergency Protocols
1. Spills:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use a non-combustible absorbent material like sand or earth to contain the spill.[8] Avoid creating dust clouds.[2]
-
Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste disposal.[8]
-
Decontamination: Clean the spill area with water, ensuring the runoff does not enter drains or waterways.[2]
-
Reporting: Immediately report any significant spills or releases to the appropriate authorities.[8]
2. First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[6][8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.[5][8] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including unused product, contaminated absorbent materials, and empty containers, in clearly labeled, sealed containers.
-
Container Disposal: Triple or pressure rinse empty containers, adding the rinsate to the experimental solution or waste container.[8]
-
Disposal Method: Dispose of all hazardous waste through an approved waste disposal service, in accordance with all local, regional, and national regulations.[8] Do not allow the product or its containers to contaminate water sources.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. harvestchemicals.co.za [harvestchemicals.co.za]
- 3. cpachem.com [cpachem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. villacrop.co.za [villacrop.co.za]
- 6. titanag.com.au [titanag.com.au]
- 7. meatrader.co.za [meatrader.co.za]
- 8. envirobiochem.co.za [envirobiochem.co.za]
- 9. Welcome to PSEP! [core.psep.cce.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
